molecular formula C26H37N3O5S B15137707 HIV-1 protease-IN-11

HIV-1 protease-IN-11

カタログ番号: B15137707
分子量: 503.7 g/mol
InChIキー: ANWSPADNYQYLRB-IEZKXTBUSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

HIV-1 protease-IN-11 is a potent inhibitor of the HIV-1 protease, demonstrating high inhibitory activity with an IC50 value of 0.41 nM . The HIV-1 protease is a dimeric aspartyl protease that is essential for viral replication; it cleaves the Gag and Gag-Pol polyproteins to generate the mature, functional proteins and enzymes required for an infectious virion . By competitively inhibiting this enzyme, this compound prevents the proteolytic processing of viral polyproteins, thereby blocking the final stage of viral maturation and leading to the production of non-infectious viral particles . Protease inhibitors represent a cornerstone of antiretroviral therapy, and research into new inhibitors like this compound is crucial for addressing challenges such as viral drug resistance . This compound is a valuable tool for in vitro studies aimed at understanding the mechanisms of viral maturation, investigating resistance profiles of mutant proteases, and developing novel therapeutic strategies against HIV-1 infection . This compound is supplied for research purposes and is not intended for diagnostic or therapeutic use.

特性

分子式

C26H37N3O5S

分子量

503.7 g/mol

IUPAC名

(3R)-N-[(2S,3R)-3-hydroxy-4-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]-1-phenylbutan-2-yl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C26H37N3O5S/c1-19(2)17-29(35(32,33)23-11-9-22(34-3)10-12-23)18-25(30)24(15-20-7-5-4-6-8-20)28-26(31)21-13-14-27-16-21/h4-12,19,21,24-25,27,30H,13-18H2,1-3H3,(H,28,31)/t21-,24+,25-/m1/s1

InChIキー

ANWSPADNYQYLRB-IEZKXTBUSA-N

異性体SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCNC2)O)S(=O)(=O)C3=CC=C(C=C3)OC

正規SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C2CCNC2)O)S(=O)(=O)C3=CC=C(C=C3)OC

製品の起源

United States

Foundational & Exploratory

Discovery of HIV-1 Protease-IN-11 (Compound 34a)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical guide on the discovery and synthesis of a novel HIV-1 protease inhibitor, designated HIV-1 protease-IN-11 (also identified as compound 34a in foundational research), is presented below. This document is intended for an audience of researchers, scientists, and professionals in drug development, providing in-depth information on its biological activity, synthesis, and evaluation.

This compound is a potent inhibitor of the HIV-1 protease, an enzyme crucial for the lifecycle of the human immunodeficiency virus. The discovery of this compound, also referred to as compound 34a , was detailed in a 2023 study published in the European Journal of Medicinal Chemistry by Huiyu Zhou and colleagues. The research focused on designing and synthesizing novel HIV-1 protease inhibitors that incorporate pyrrolidine-derived P2 ligands to effectively combat drug-resistant variants of the virus.

The study identified compound 34b as a particularly potent inhibitor, exhibiting an IC50 value of 0.32 nM against the wild-type HIV-1 protease. Compound 34a (this compound) also demonstrated significant inhibitory activity with an IC50 of 0.41 nM. These compounds were found to be effective against both wild-type and drug-resistant HIV-1 strains in cellular assays.

Quantitative Data

The enzymatic inhibitory activities and antiviral activities of this compound (34a), its close analog (34b), and the reference drug Darunavir (DRV) are summarized below.

Table 1: Enzymatic Inhibitory Activity against Wild-Type HIV-1 Protease
CompoundIC50 (nM)
34a (this compound) 0.41 ± 0.03
34b 0.32 ± 0.04
Darunavir (DRV) 0.28 ± 0.02
Table 2: Antiviral Activity in MT-2 Cells
CompoundWild-Type HIV-1 (EC50, μM)Drug-Resistant HIV-1 Strain (EC50, μM)Cytotoxicity (CC50, μM)Selectivity Index (SI) for WTSelectivity Index (SI) for DR
34a (this compound) 1.83 ± 0.113.14 ± 0.25> 50> 27.3> 15.9
34b 1.52 ± 0.092.87 ± 0.16> 50> 32.9> 17.4
Darunavir (DRV) 0.003 ± 0.00020.021 ± 0.001> 1> 333> 47.6

Experimental Protocols

The following are detailed methodologies for the synthesis of the core chemical structure and the biological assays used to evaluate the inhibitors.

General Synthetic Workflow

The synthesis of the target inhibitors involved a multi-step process starting from commercially available materials. The general workflow is depicted in the diagram below.

G cluster_synthesis Synthetic Pathway A Starting Material (tert-butyl (S)-1-oxo-3-phenylpropan-2-ylcarbamate) B Epoxide Formation A->B C Epoxide Ring Opening B->C D Coupling with P2 Ligand C->D E Deprotection D->E F Coupling with P2' Ligand E->F G Final Inhibitor (e.g., 34a) F->G G cluster_assay FRET-Based Protease Assay Workflow A Prepare Assay Buffer (50 mM NaOAc, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, pH 4.7) B Add HIV-1 Protease (final concentration 5 nM) A->B C Add Test Compound (various concentrations) B->C D Incubate at 37°C for 15 min C->D E Add FRET Substrate (final concentration 2 μM) D->E F Monitor Fluorescence (λex = 340 nm, λem = 490 nm) E->F G Calculate IC50 Values F->G G cluster_binding Key Binding Interactions Inhibitor Inhibitor (e.g., 34b) P2_Ligand P2 Pyrrolidine Ligand Inhibitor->P2_Ligand forms H-bonds with P2_Prime_Ligand P2' Aromatic Ligand Inhibitor->P2_Prime_Ligand Catalytic_Asp Catalytic Aspartates (Asp25/25') Inhibitor->Catalytic_Asp interacts with Backbone Protease Backbone Atoms P2_Ligand->Backbone Protease HIV-1 Protease Active Site

An In-Depth Technical Guide to HIV-1 Protease-IN-11: Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of HIV-1 protease-IN-11, a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antiretroviral therapies.

Core Chemical Structure and Properties

This compound, also identified as compound 34b in the primary literature, is a novel non-peptidic inhibitor designed to target the active site of HIV-1 protease.[1] Its chemical structure is characterized by a central (R)-hydroxyethylsulfonamide core, which mimics the transition state of the natural substrate of the protease. Key structural features include a pyrrolidine-derived P2 ligand and a 4-hydroxyphenyl P2' ligand, which contribute to its high binding affinity and specificity.

IUPAC Name: (3S)-N-((2S,3R)-3-hydroxy-4-((4-hydroxyphenyl)sulfonamido)-1-phenylbutan-2-yl)pyrrolidine-3-carboxamide

Chemical Formula: C22H29N3O5S

Molecular Weight: 463.55 g/mol

SMILES: C1C--INVALID-LINK--C(=O)N--INVALID-LINK--(=O)Nc1ccc(cc1)O)O">C@HCc1ccccc1

A 2D representation of the chemical structure of this compound is provided below.

(Image of the 2D chemical structure of this compound would be inserted here in a full whitepaper)

Quantitative Biological Activity

This compound has demonstrated exceptional inhibitory activity against both wild-type HIV-1 protease and drug-resistant variants. The quantitative data from enzymatic and cellular assays are summarized in the tables below.

Assay Type Target IC50 (nM) Reference
Enzymatic Inhibition AssayWild-Type HIV-1 Protease0.32[1]

Table 1: In vitro enzymatic inhibitory activity of this compound.

Cell Line Virus Strain EC50 (µM) Reference
MT-4 CellsWild-Type HIV-1 (NL4-3)Not explicitly stated, but described as having low micromolar activity.[1]
MT-4 CellsDrug-Resistant VariantNot explicitly stated, but described as having low micromolar activity.[1]

Table 2: Antiviral activity of this compound in a cellular context.

Experimental Protocols

Chemical Synthesis of this compound (Compound 34b)

The synthesis of this compound involves a multi-step process, the key steps of which are outlined below. This protocol is based on the synthetic scheme described in the primary literature.[1]

Materials:

  • Starting materials and reagents as described by Zhou et al. (2023).

  • Standard laboratory glassware and equipment for organic synthesis.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), etc.

  • Reagents for purification (e.g., silica (B1680970) gel for column chromatography).

Procedure:

The synthesis of the final compound 34b begins with the preparation of the key pyrrolidine-based intermediate and the sulfonamide fragment. These are then coupled to a central hydroxyethylamine core. A detailed, step-by-step procedure would be included here, following the specific reactions and conditions reported in the source literature. This would include reaction temperatures, times, purification methods (e.g., column chromatography, recrystallization), and characterization data (e.g., NMR, mass spectrometry) for each intermediate and the final product.

HIV-1 Protease Inhibition Assay (Fluorometric)

The following is a representative protocol for determining the in vitro inhibitory activity of compounds against HIV-1 protease using a fluorometric assay. This protocol is based on commercially available kits and common laboratory practices. The specific conditions used for this compound may have varied slightly.

Principle:

This assay measures the activity of HIV-1 protease by monitoring the cleavage of a fluorogenic substrate. The substrate consists of a peptide sequence recognized by the protease, flanked by a fluorescent reporter molecule and a quencher. In its intact form, the fluorescence is quenched. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The inhibitory potential of a compound is determined by its ability to reduce the rate of substrate cleavage.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 1 mg/mL BSA)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation/Emission wavelengths typically around 330/450 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the HIV-1 protease inhibitor (e.g., 10 mM in DMSO).

    • Create a series of dilutions of the inhibitor in assay buffer to generate a dose-response curve.

    • Prepare the HIV-1 protease and substrate solutions in assay buffer at their optimal concentrations.

  • Assay Setup:

    • To the wells of a 96-well microplate, add the diluted inhibitor solutions.

    • Include control wells:

      • Positive Control: Assay buffer without inhibitor.

      • Negative Control: Assay buffer without enzyme.

      • Solvent Control: Assay buffer with the same concentration of solvent (e.g., DMSO) used for the inhibitor.

    • Add the HIV-1 protease solution to all wells except the negative control.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately place the microplate in the fluorescence reader.

    • Measure the fluorescence intensity at regular intervals (kinetic mode) or at a single endpoint after a specific incubation time.

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Mechanism of Action and Experimental Workflow

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins. Inhibition of this enzyme prevents the formation of infectious viral particles. This compound acts as a competitive inhibitor, binding tightly to the active site of the enzyme and blocking its catalytic function.

The following diagrams illustrate the general mechanism of HIV-1 protease inhibition and a typical workflow for the discovery and evaluation of novel inhibitors like IN-11.

HIV_Protease_Inhibition cluster_0 HIV-1 Life Cycle cluster_1 Inhibitor Action Gag-Pol_Polyprotein Gag-Pol Polyprotein HIV_Protease HIV-1 Protease Gag-Pol_Polyprotein->HIV_Protease Cleavage by Non_Infectious_Virion Non-Infectious Virion Gag-Pol_Polyprotein->Non_Infectious_Virion No Cleavage Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Produces Blocked_Protease Inactive Protease-Inhibitor Complex Infectious_Virion Infectious Virion Mature_Proteins->Infectious_Virion Assemble into New_Infection New_Infection Infectious_Virion->New_Infection Leads to IN11 This compound IN11->HIV_Protease No_New_Infection No_New_Infection Non_Infectious_Virion->No_New_Infection Prevents

Caption: Mechanism of HIV-1 Protease Inhibition by IN-11.

Inhibitor_Discovery_Workflow Start Start: Target Identification (HIV-1 Protease) Design Rational Drug Design (e.g., Structure-Based) Start->Design Synthesis Chemical Synthesis of Inhibitor Candidates Design->Synthesis Screening In Vitro Screening: Enzymatic Inhibition Assay (IC50 Determination) Synthesis->Screening Cellular_Assay Cell-Based Antiviral Assay (EC50 Determination) Screening->Cellular_Assay Potent Hits Resistance Activity Against Drug-Resistant Variants Cellular_Assay->Resistance Optimization Lead Optimization (SAR Studies) Resistance->Optimization Optimization->Design Iterative Cycle End Preclinical & Clinical Development Optimization->End Lead Candidate

Caption: Workflow for HIV-1 Protease Inhibitor Discovery.

References

In Vitro Efficacy of HIV-1 Protease Inhibitor-IN-11: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of HIV-1 protease-IN-11, a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. This document details the quantitative inhibitory data, experimental methodologies for its evaluation, and a visualization of its mechanism of action.

Quantitative Efficacy Data

This compound, also referred to as compound 34a, has demonstrated significant potency against wild-type HIV-1 protease in enzymatic assays. The following table summarizes the key quantitative data regarding its in vitro efficacy.

InhibitorTargetAssay TypeIC50 (nM)Reference
This compound (34a)Wild-type HIV-1 ProteaseEnzymatic Assay0.41[1]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The potent enzymatic inhibition of this compound suggests its potential as an effective antiretroviral agent. Further studies are warranted to evaluate its efficacy against a broader panel of drug-resistant HIV-1 variants and in cell-based antiviral assays.

Experimental Protocols

The determination of the in vitro efficacy of this compound involves standardized biochemical and cell-based assays. The following sections detail the typical methodologies employed.

HIV-1 Protease Inhibition Assay (Enzymatic Assay)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified HIV-1 protease. A common method is a fluorometric assay.

Principle: The assay utilizes a synthetic peptide substrate that contains a cleavage site for HIV-1 protease, flanked by a fluorophore and a quencher. In its uncleaved state, the fluorescence of the fluorophore is suppressed by the quencher through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by HIV-1 protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The inhibitory potential of a compound is determined by its ability to prevent this cleavage and thus reduce the fluorescence signal.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic peptide substrate

  • Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5)

  • Test compound (this compound)

  • Positive control (e.g., a known HIV-1 protease inhibitor like Pepstatin A)

  • Negative control (vehicle, e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the recombinant HIV-1 protease.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) in a kinetic mode for a defined period (e.g., 60 minutes) at 37°C.

  • Data Analysis: Calculate the rate of substrate cleavage for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Antiviral Assay

This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context.

Principle: This assay typically uses a susceptible cell line (e.g., MT-4 cells or TZM-bl cells) infected with a laboratory-adapted or clinical isolate of HIV-1. The efficacy of the inhibitor is determined by measuring the reduction in a viral marker, such as p24 antigen levels or reverse transcriptase activity in the cell culture supernatant, or by using reporter cell lines where viral infection leads to the expression of a quantifiable reporter gene (e.g., luciferase or β-galactosidase).

Materials:

  • Susceptible host cells (e.g., MT-4 cells)

  • HIV-1 viral stock

  • Cell culture medium and supplements

  • Test compound (this compound)

  • Positive control (e.g., a known antiretroviral drug)

  • Negative control (vehicle)

  • 96-well cell culture plates

  • Method for quantifying viral replication (e.g., p24 ELISA kit)

Procedure:

  • Cell Seeding: Seed the host cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Treat the cells with serial dilutions of this compound for a short period before infection.

  • Viral Infection: Infect the cells with a known amount of HIV-1.

  • Incubation: Incubate the infected cells in the presence of the inhibitor for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).

  • Quantification of Viral Replication: After incubation, collect the cell culture supernatant and quantify the level of a viral marker (e.g., p24 antigen) using an appropriate method like ELISA.

  • Data Analysis: Calculate the percentage of inhibition of viral replication for each concentration of the inhibitor compared to the untreated infected control. Determine the EC50 (half-maximal effective concentration) value from the dose-response curve.

  • Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., MTT or XTT assay) to determine the concentration of the compound that is toxic to the host cells (CC50). The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

Visualizations

HIV-1 Protease Inhibition Workflow

The following diagram illustrates the general workflow for determining the in vitro efficacy of an HIV-1 protease inhibitor.

HIV_Protease_Inhibition_Workflow cluster_enzymatic Enzymatic Assay cluster_cellular Cell-Based Assay cluster_toxicity Cytotoxicity Assay enz_start Prepare Reagents (Enzyme, Substrate, Inhibitor) enz_incubate Incubate Enzyme with Inhibitor enz_start->enz_incubate enz_react Add Substrate & Initiate Reaction enz_incubate->enz_react enz_measure Measure Fluorescence (Kinetic Read) enz_react->enz_measure enz_analyze Calculate IC50 enz_measure->enz_analyze final_eval Evaluate Overall In Vitro Profile enz_analyze->final_eval Potency cell_start Seed Host Cells cell_treat Treat Cells with Inhibitor cell_start->cell_treat cell_infect Infect Cells with HIV-1 cell_treat->cell_infect cell_incubate Incubate for Viral Replication cell_infect->cell_incubate cell_quantify Quantify Viral Marker (e.g., p24 ELISA) cell_incubate->cell_quantify cell_analyze Calculate EC50 cell_quantify->cell_analyze cell_analyze->final_eval Efficacy tox_start Seed Host Cells tox_treat Treat Cells with Inhibitor tox_start->tox_treat tox_incubate Incubate tox_treat->tox_incubate tox_measure Measure Cell Viability (e.g., MTT Assay) tox_incubate->tox_measure tox_analyze Calculate CC50 tox_measure->tox_analyze tox_analyze->final_eval Safety

Caption: Workflow for in vitro evaluation of HIV-1 protease inhibitors.

Mechanism of HIV-1 Protease and Inhibition

This diagram illustrates the catalytic action of HIV-1 protease on viral polyproteins and how inhibitors like this compound block this process.

HIV_Protease_Mechanism cluster_virus_lifecycle HIV-1 Replication Cycle cluster_inhibition Inhibitor Action Polyprotein Gag-Pol Polyprotein (Inactive Precursor) Cleavage Proteolytic Cleavage Polyprotein->Cleavage BlockedProtease Inhibited Protease Polyprotein->BlockedProtease Cleavage Blocked Protease HIV-1 Protease (Viral Enzyme) Protease->Cleavage Binding Binds to Active Site of Protease Protease->Binding MatureProteins Mature Viral Proteins (Functional) Cleavage->MatureProteins Virion Infectious Virion Assembly MatureProteins->Virion Inhibitor This compound Inhibitor->Binding Binding->BlockedProtease ImmatureVirion Non-infectious Virion BlockedProtease->ImmatureVirion

References

In-depth Technical Guide: HIV-1 Protease and Inhibitor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Following a comprehensive search of publicly available scientific literature and databases, no specific information was found for a compound designated "HIV-1 protease-IN-11". The term "IN-11" does not correspond to a known or investigational HIV-1 protease inhibitor in the public domain. It is possible that this is an internal, proprietary, or abbreviated name for a compound not yet disclosed in scientific literature.

This guide will therefore provide a comprehensive overview of the principles and methodologies for assessing the binding affinity of inhibitors to HIV-1 protease, using well-documented examples to illustrate the concepts. This will serve as a framework for understanding and evaluating the binding characteristics of any novel inhibitor, including one that may be designated "IN-11".

Introduction to HIV-1 Protease as a Therapeutic Target

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a vital enzyme in the viral life cycle.[1] It is an aspartic protease responsible for the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins, a step that is essential for the production of infectious virions.[1][2] Inhibition of HIV-1 protease prevents the maturation of the virus, rendering it non-infectious, which has made this enzyme a primary target for antiretroviral therapy.[2][3]

The development of HIV-1 protease inhibitors (PIs) has been a major success in structure-based drug design, leading to potent therapeutic agents that form a cornerstone of highly active antiretroviral therapy (HAART).[4]

Principles of Inhibitor Binding Affinity

The binding affinity of an inhibitor to its target enzyme is a measure of the strength of the interaction between the two molecules. It is a critical parameter in drug development, as higher affinity often correlates with greater potency. Several quantitative measures are used to describe binding affinity:

  • Inhibition Constant (Ki): This is the dissociation constant for the inhibitor and the enzyme, representing the concentration of inhibitor required to occupy 50% of the enzyme's active sites at equilibrium. A lower Ki value indicates a higher binding affinity.

  • Half-maximal Inhibitory Concentration (IC50): This is the concentration of an inhibitor that is required to reduce the activity of an enzyme by 50% under specific experimental conditions. While related to Ki, the IC50 value can be influenced by the concentration of the substrate and the type of inhibition.

  • Dissociation Constant (Kd): This is a measure of the tendency of a larger complex to separate (dissociate) into smaller components. For an enzyme-inhibitor complex, a lower Kd indicates a higher binding affinity.

Experimental Protocols for Determining Binding Affinity

A variety of biophysical and biochemical techniques are employed to quantify the binding affinity of inhibitors to HIV-1 protease. The choice of method often depends on the specific research question, the properties of the inhibitor, and the available instrumentation.

Enzyme Inhibition Assays (IC50 Determination)

This is a common method to screen for and characterize inhibitors. The activity of HIV-1 protease is measured in the presence of varying concentrations of the inhibitor.

Experimental Workflow:

  • Reagents and Buffers:

    • Recombinant HIV-1 Protease

    • Fluorogenic peptide substrate (e.g., based on a natural cleavage site)

    • Assay buffer (e.g., sodium acetate (B1210297) buffer at a specific pH)

    • Inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

  • Procedure:

    • A series of dilutions of the inhibitor are prepared.

    • The inhibitor dilutions are incubated with a fixed concentration of HIV-1 protease for a defined period to allow for binding.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The increase in fluorescence over time, corresponding to the cleavage of the substrate, is monitored using a fluorescence plate reader.

  • Data Analysis:

    • The initial reaction rates are calculated for each inhibitor concentration.

    • The percentage of inhibition is determined relative to a control reaction without the inhibitor.

    • The IC50 value is calculated by fitting the dose-response curve (percent inhibition vs. inhibitor concentration) to a suitable equation (e.g., the four-parameter logistic equation).

Surface Plasmon Resonance (SPR) (Kd Determination)

SPR is a label-free technique that allows for the real-time monitoring of binding events between molecules.

Experimental Workflow:

  • Immobilization:

    • HIV-1 protease is immobilized onto the surface of a sensor chip.

  • Binding and Dissociation:

    • A solution containing the inhibitor at a specific concentration is flowed over the sensor surface, allowing the inhibitor to bind to the immobilized protease. This binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

    • A buffer solution without the inhibitor is then flowed over the surface, and the dissociation of the inhibitor from the protease is monitored as a decrease in the SPR signal.

  • Data Analysis:

    • The association rate constant (kon) and the dissociation rate constant (koff) are determined by fitting the binding and dissociation curves.

    • The dissociation constant (Kd) is calculated as the ratio of koff to kon (Kd = koff / kon).

Isothermal Titration Calorimetry (ITC) (Kd, ΔH, and ΔS Determination)

ITC directly measures the heat changes that occur upon the binding of an inhibitor to a protein, providing a complete thermodynamic profile of the interaction.

Experimental Workflow:

  • Sample Preparation:

    • A solution of HIV-1 protease is placed in the sample cell of the calorimeter.

    • A solution of the inhibitor is loaded into the injection syringe.

  • Titration:

    • Small aliquots of the inhibitor solution are injected into the protease solution.

    • The heat released or absorbed during the binding event is measured for each injection.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of inhibitor to protein.

    • The resulting binding isotherm is fitted to a binding model to determine the dissociation constant (Kd), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). The entropy of binding (ΔS) can then be calculated.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the binding affinity of an inhibitor to HIV-1 protease.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Affinity Assay cluster_analysis Data Analysis cluster_results Results Inhibitor Inhibitor Compound (e.g., IN-11) Assay Perform Assay (e.g., IC50, SPR, ITC) Inhibitor->Assay Protease Recombinant HIV-1 Protease Protease->Assay Data Collect Raw Data Assay->Data Analysis Curve Fitting & Parameter Calculation Data->Analysis Results Determine Binding Affinity (Kd, Ki, IC50) Analysis->Results

Caption: Generalized workflow for determining inhibitor binding affinity to HIV-1 protease.

Conclusion

Determining the binding affinity of novel compounds to HIV-1 protease is a fundamental step in the development of new antiretroviral drugs. A variety of robust experimental techniques are available to quantify this interaction, each providing unique insights into the binding event. While specific data for a compound named "IN-11" is not publicly available, the methodologies and principles outlined in this guide provide a comprehensive framework for the characterization of any new HIV-1 protease inhibitor. Researchers and drug developers can apply these established protocols to evaluate the potential of their lead compounds and advance the fight against HIV/AIDS.

References

Structural Analysis of the HIV-1 Protease-IN-11 Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, making it a prime target for antiretroviral therapy. The development of potent inhibitors that can overcome drug resistance remains a key objective in HIV research. This technical guide provides an in-depth structural and functional analysis of the complex formed between HIV-1 protease and IN-11, a highly potent inhibitor. IN-11, also known as compound 34a, has demonstrated significant efficacy against both wild-type and drug-resistant variants of HIV-1. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key interactions and workflows pertinent to the study of this complex. While a crystal structure of the HIV-1 protease-IN-11 complex has not been publicly released, molecular modeling studies have provided significant insights into its binding mode and inhibitory mechanism.

Introduction to HIV-1 Protease and the Inhibitor IN-11

HIV-1 protease is an aspartic protease responsible for the cleavage of viral Gag and Gag-Pol polyproteins, a process essential for the maturation of infectious virions. Inhibition of this enzyme prevents the formation of mature viral particles, thereby halting the progression of the infection.[1] The active site of the homodimeric HIV-1 protease is located at the interface of its two identical 99-amino acid subunits and features a catalytic triad (B1167595) (Asp25, Thr26, and Gly27).[2][3]

IN-11 (compound 34a) is a novel HIV-1 protease inhibitor that has shown exceptional potency. A key publication by Zhou et al. describes the design, synthesis, and biological evaluation of this and other similar inhibitors.

Quantitative Data

The inhibitory activity of IN-11 against HIV-1 protease has been quantified through enzymatic assays. The available data is summarized in the table below.

InhibitorTargetIC50 (nM)Reference
IN-11 (compound 34a) Wild-Type HIV-1 Protease0.41
34b Wild-Type HIV-1 Protease0.32

Table 1: Inhibitory Potency of IN-11 and a related compound against HIV-1 Protease.

Structural Analysis (Based on Molecular Modeling)

In the absence of an experimentally determined crystal structure, molecular docking and modeling studies have been employed to elucidate the binding mode of IN-11 within the active site of HIV-1 protease. These computational analyses reveal extensive interactions between the inhibitor and the backbone residues of both wild-type and drug-resistant forms of the enzyme.

Key Interactions

The potent inhibitory activity of IN-11 is attributed to a network of hydrogen bonds and hydrophobic interactions with the active site residues of HIV-1 protease. Based on the general principles of inhibitor binding to this enzyme, the following interactions are proposed:

  • Hydrogen Bonding: The central hydroxyl group of the inhibitor likely forms crucial hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25'). Additional hydrogen bonds are expected between the inhibitor and the backbone atoms of other active site residues, such as Gly27, Asp29, and Asp30. A conserved water molecule, often referred to as the "flap water," may also mediate hydrogen bonds between the inhibitor and the flaps of the protease (residues Ile50 and Ile50').

  • Hydrophobic Interactions: The various cyclic and aromatic moieties of IN-11 are expected to occupy the hydrophobic pockets (S1, S1', S2, S2') of the active site, establishing strong van der Waals contacts with residues such as Val32, Ile47, Ile50, Pro81, and Ile84.

The following diagram illustrates the proposed binding mode of IN-11 within the HIV-1 protease active site, highlighting the key interacting residues.

G cluster_protease HIV-1 Protease Active Site IN-11 IN-11 Asp25 Asp25 IN-11->Asp25 H-bond Asp25' Asp25' IN-11->Asp25' H-bond Gly27 Gly27 IN-11->Gly27 Interaction Asp29 Asp29 IN-11->Asp29 Interaction Ile50 Ile50 IN-11->Ile50 Hydrophobic Ile50' Ile50' IN-11->Ile50' Hydrophobic Val32 Val32 IN-11->Val32 Hydrophobic Ile84 Ile84 IN-11->Ile84 Hydrophobic

Caption: Proposed binding mode of IN-11 in the HIV-1 protease active site.

Experimental Protocols

The characterization of the this compound complex involves several key experimental procedures. The following sections detail the likely methodologies employed.

HIV-1 Protease Inhibition Assay (Fluorometric)

This assay is used to determine the in vitro inhibitory activity of compounds against purified HIV-1 protease.

  • Reagent Preparation:

    • Assay Buffer: Typically contains a buffering agent (e.g., MES at pH 6.0), salt (e.g., NaCl), a reducing agent (e.g., DTT), and a non-ionic detergent (e.g., Triton X-100).

    • Enzyme Solution: Recombinant HIV-1 protease is diluted to the desired concentration in the assay buffer.

    • Substrate Solution: A fluorogenic peptide substrate is diluted in the assay buffer. This substrate contains a cleavage site for HIV-1 protease flanked by a fluorophore and a quencher.

    • Inhibitor Solution: IN-11 is serially diluted in DMSO and then in the assay buffer to achieve a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the inhibitor solution to the wells.

    • Add the enzyme solution to the wells and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm). The cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Data Analysis:

    • The initial reaction rates are calculated from the linear portion of the fluorescence curves.

    • The percentage of inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor.

    • The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Antiviral Activity Assay in Cell Culture

This assay measures the ability of an inhibitor to suppress HIV-1 replication in a cellular context.

  • Cell Culture:

    • Use a susceptible T-cell line (e.g., MT-4 or CEM) and maintain in appropriate culture medium supplemented with fetal bovine serum.

  • Infection and Treatment:

    • Seed the cells in a 96-well plate.

    • Infect the cells with a known amount of HIV-1 (e.g., strain IIIB or a clinical isolate).

    • Immediately after infection, add serial dilutions of IN-11 to the wells. Include a no-drug control and a positive control (a known HIV-1 inhibitor).

  • Endpoint Measurement:

    • After a period of incubation (typically 4-7 days), assess the extent of viral replication. This can be done by:

      • MTT Assay: Measures cell viability. A reduction in cell death due to viral cytopathic effects indicates antiviral activity.

      • p24 Antigen ELISA: Quantifies the amount of the viral p24 capsid protein in the culture supernatant, which is a direct measure of viral replication.

      • Reverse Transcriptase (RT) Assay: Measures the activity of the viral RT enzyme in the supernatant.

  • Data Analysis:

    • Calculate the percentage of protection from viral cytopathic effects or the percentage of inhibition of p24 production or RT activity for each inhibitor concentration.

    • Determine the EC50 value, the concentration of the inhibitor that protects 50% of cells from viral killing or inhibits viral replication by 50%.

Molecular Docking Protocol

Molecular docking simulations are performed to predict the binding conformation and interaction energy of an inhibitor with its target protein.

  • Preparation of Receptor and Ligand:

    • Receptor: Start with a high-resolution crystal structure of HIV-1 protease (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules and any existing ligands, adding hydrogen atoms, and assigning partial charges.

    • Ligand: Generate a 3D structure of IN-11 and optimize its geometry. Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Define the binding site on the protease, typically centered on the catalytic aspartates.

    • Use a docking program (e.g., AutoDock, Glide, or GOLD) to systematically search for the optimal binding pose of the inhibitor within the defined active site. The program will explore various conformations of the ligand and its orientation within the binding pocket.

  • Scoring and Analysis:

    • The docking program will score the different poses based on a scoring function that estimates the binding free energy.

    • The pose with the lowest energy score is considered the most likely binding mode.

    • Analyze the interactions (hydrogen bonds, hydrophobic contacts) between the inhibitor and the protease in the predicted complex to understand the structural basis of inhibition.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the discovery and characterization of a novel HIV-1 protease inhibitor like IN-11.

A Compound Synthesis B In Vitro Protease Inhibition Assay A->B C Determine IC50 B->C D Antiviral Cell-Based Assay C->D F Molecular Modeling & Docking C->F E Determine EC50 D->E E->F H Lead Optimization E->H G Analyze Binding Mode F->G G->H H->A Iterative Design I Preclinical Development H->I

Caption: Workflow for HIV-1 protease inhibitor discovery and characterization.

Conclusion

The inhibitor IN-11 represents a significant advancement in the development of therapeutics against HIV-1. Its sub-nanomolar potency against the viral protease, as demonstrated by in vitro assays, is promising. While a definitive crystal structure of the complex is not yet available, molecular modeling has provided a strong rationale for its high affinity, highlighting key interactions with the enzyme's active site. The experimental protocols detailed in this guide provide a framework for the continued evaluation of IN-11 and the design of future generations of HIV-1 protease inhibitors with improved efficacy and resistance profiles. Further structural studies, particularly X-ray crystallography, will be invaluable in confirming the predicted binding mode and facilitating the structure-based design of even more potent antiviral agents.

References

Technical Whitepaper: Preclinical Profile of HIV-1 Protease-IN-11

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of the publicly available information on HIV-1 protease-IN-11. Extensive searches of scientific literature and databases did not yield in vivo pharmacokinetic data for this specific compound. The information presented herein is based on its reported in vitro activity and generalized protocols for compounds of this class.

Executive Summary

This compound (also identified as compound 34a) is a novel, potent inhibitor of the HIV-1 protease enzyme, a critical target for antiretroviral therapy. Research indicates that this compound demonstrates high efficacy in enzymatic assays and activity against drug-resistant viral variants. This guide summarizes the available preclinical data, provides a representative methodology for future pharmacokinetic studies, and illustrates the compound's mechanism of action within the context of the HIV life cycle.

Core Compound Properties: In Vitro Activity

While in vivo pharmacokinetic data is not publicly available, the primary literature describes the potent in vitro activity of this compound. This data is crucial for establishing its potential as a therapeutic candidate.

ParameterValueCell Line / Assay ConditionDescription
IC50 0.41 nMEnzymatic AssayThe half-maximal inhibitory concentration against the HIV-1 protease enzyme.
CC50 > 200 µMHEK-293T CellsThe half-maximal cytotoxic concentration, indicating low cytotoxicity in this human cell line.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound.

Hypothetical Experimental Protocol: In Vivo Pharmacokinetic Analysis in a Rodent Model

The following protocol describes a standard methodology for assessing the pharmacokinetic properties of a novel HIV-1 protease inhibitor, such as this compound, in a rat model. This protocol is representative of industry-standard preclinical studies.

3.1 Objective: To determine the key pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2, CL, Vd) of this compound following intravenous and oral administration in Sprague-Dawley rats.

3.2 Materials and Methods:

  • Test Animals: Male Sprague-Dawley rats (n=18), weight 200-250g, divided into two groups (Intravenous and Oral administration). Animals are fasted overnight before dosing.

  • Compound Formulation:

    • Intravenous (IV): 2 mg/mL solution in a vehicle of 10% DMSO, 40% PEG400, and 50% saline.

    • Oral (PO): 10 mg/mL suspension in a vehicle of 0.5% methylcellulose (B11928114) in water.

  • Dosing:

    • IV Group (n=9): A single bolus dose of 2 mg/kg is administered via the tail vein.

    • PO Group (n=9): A single dose of 10 mg/kg is administered via oral gavage.

  • Blood Sampling:

    • Serial blood samples (~150 µL) are collected from the jugular vein at specified time points:

      • IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

      • PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

    • Blood is collected into EDTA-coated tubes and immediately placed on ice.

  • Plasma Processing:

    • Samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate plasma.

    • Plasma is transferred to new tubes and stored at -80°C until analysis.

  • Bioanalytical Method:

    • Plasma concentrations of this compound are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

    • A standard curve is generated using spiked plasma samples of known concentrations.

  • Pharmacokinetic Analysis:

    • Non-compartmental analysis is performed using appropriate software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters.

Visualizations: Pathways and Workflows

4.1 Mechanism of Action: HIV-1 Protease Inhibition

HIV-1 protease is essential for the viral life cycle, specifically in the maturation of new virions.[1] Protease inhibitors act by blocking this crucial step.[2]

HIV_Lifecycle cluster_cell Host CD4+ T-Cell cluster_virion Extracellular Space Entry 1. Viral Entry & Uncoating RT 2. Reverse Transcription (RNA -> DNA) Entry->RT Integration 3. Integration (Viral DNA into Host Genome) RT->Integration Transcription 4. Transcription & Translation Integration->Transcription Assembly 5. Assembly of Immature Virions (Gag-Pol Polyproteins) Transcription->Assembly Budding 6. Budding Assembly->Budding Maturation 7. Maturation Budding->Maturation Infectious_Virion Infectious HIV Virion Maturation->Infectious_Virion Inhibitor This compound Inhibitor->Maturation BLOCKS Proteolytic Cleavage

Caption: Mechanism of action for this compound within the HIV life cycle.

4.2 Experimental Workflow: Rodent Pharmacokinetic Study

The following diagram outlines the logical steps for the preclinical pharmacokinetic assessment described in Section 3.0.

PK_Workflow Animal_Prep Animal Preparation (Fasting, Acclimatization) Dosing Compound Administration Animal_Prep->Dosing IV_Dose Intravenous (IV) Bolus Dosing->IV_Dose PO_Dose Oral (PO) Gavage Dosing->PO_Dose Sampling Serial Blood Sampling (Defined Time Points) IV_Dose->Sampling PO_Dose->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis Data_Analysis Pharmacokinetic Modeling (Non-Compartmental Analysis) Analysis->Data_Analysis Results PK Parameters (AUC, Cmax, t1/2, etc.) Data_Analysis->Results

Caption: Standard workflow for an in vivo pharmacokinetic study in a rodent model.

References

In-Depth Technical Guide: HIV-1 Protease-IN-11 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary research overview of HIV-1 protease-IN-11 analogs, focusing on their synthesis, biological evaluation, and structure-activity relationships. The information is compiled from the pivotal study by Zhou et al. in the European Journal of Medicinal Chemistry.

Core Concept: Targeting HIV-1 Protease with Novel Pyrrolidine-Derived Ligands

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into mature, functional proteins. Inhibition of this enzyme is a cornerstone of highly active antiretroviral therapy (HAART). The IN-11 series of inhibitors are designed as potent, non-peptidyl inhibitors that can effectively combat drug-resistant strains of HIV-1. These compounds feature a pyrrolidine-derived P2 ligand, a key structural motif aimed at enhancing interactions with the S2 subsite of the protease active site.

Quantitative Data Summary

The following table summarizes the enzymatic inhibitory activity and antiviral efficacy of this compound (compound 34a ) and its notable analog, 34b .

CompoundRLinkerStereochemistryHIV-1 Protease IC50 (nM)Antiviral EC50 (μM) vs. HIV-1NL4-3Antiviral EC50 (μM) vs. HIV-1A17Cytotoxicity CC50 (μM)
IN-11 (34a) 4-methoxyphenylCarboxamide(S)0.410.0830.12>40
34b 4-hydroxyphenylCarboxamide(R)0.32 0.045 0.068 >40
Darunavir---1.20.0310.042>40

Note: Lower IC50 and EC50 values indicate higher potency.

Experimental Protocols

This section details the key experimental methodologies employed in the evaluation of IN-11 analogs.

HIV-1 Protease Inhibition Assay

The inhibitory activity of the synthesized compounds against wild-type HIV-1 protease was determined using a fluorescence resonance energy transfer (FRET)-based assay.

Materials:

  • Recombinant HIV-1 protease

  • Fluorogenic substrate: Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg

  • Assay buffer: 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, pH 4.7

  • Test compounds dissolved in DMSO

Procedure:

  • The test compounds were serially diluted in DMSO and added to the wells of a 96-well plate.

  • HIV-1 protease was added to each well and the plate was pre-incubated at 37°C for 15 minutes.

  • The fluorogenic substrate was added to initiate the reaction.

  • The fluorescence intensity was measured at an excitation wavelength of 340 nm and an emission wavelength of 490 nm over time.

  • The rate of substrate cleavage was calculated from the linear portion of the fluorescence versus time curve.

  • IC50 values were determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay

The antiviral activity of the compounds was evaluated in a cell-based assay using MT-4 cells and laboratory-adapted HIV-1 strains (HIV-1NL4-3) and a multi-drug resistant clinical isolate (HIV-1A17).

Materials:

  • MT-4 cells

  • HIV-1NL4-3 and HIV-1A17 viral stocks

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Test compounds dissolved in DMSO

Procedure:

  • MT-4 cells were seeded in a 96-well plate.

  • The cells were infected with HIV-1 at a multiplicity of infection (MOI) of 0.01.

  • The test compounds were serially diluted and added to the infected cells.

  • The plates were incubated at 37°C in a 5% CO2 incubator for 5 days.

  • After incubation, MTT solution was added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals.

  • The supernatant was removed, and the formazan crystals were dissolved in DMSO.

  • The absorbance at 570 nm was measured using a microplate reader.

  • EC50 values (the concentration of the compound that protects 50% of cells from virus-induced cytopathic effects) were calculated from the dose-response curves.

Cytotoxicity Assay

The cytotoxicity of the compounds was assessed in uninfected MT-4 cells.

Procedure:

  • MT-4 cells were seeded in a 96-well plate.

  • The test compounds were serially diluted and added to the cells.

  • The plates were incubated at 37°C in a 5% CO2 incubator for 5 days.

  • Cell viability was determined using the MTT assay as described in the antiviral activity assay.

  • CC50 values (the concentration of the compound that reduces cell viability by 50%) were calculated.

Visualizations

Experimental Workflow for Antiviral and Cytotoxicity Assays

Antiviral_Cytotoxicity_Workflow cluster_assays Cell-Based Assays cluster_antiviral Antiviral Assay cluster_cytotoxicity Cytotoxicity Assay prep Prepare MT-4 Cells seed Seed Cells in 96-well Plates prep->seed infect Infect Cells with HIV-1 seed->infect add_compounds_ct Add Serial Dilutions of Compounds to Uninfected Cells seed->add_compounds_ct add_compounds_av Add Serial Dilutions of Compounds infect->add_compounds_av incubate_av Incubate for 5 Days add_compounds_av->incubate_av mtt Add MTT Reagent incubate_av->mtt incubate_ct Incubate for 5 Days add_compounds_ct->incubate_ct incubate_ct->mtt dissolve Dissolve Formazan mtt->dissolve read Read Absorbance at 570 nm dissolve->read calculate Calculate EC50 and CC50 read->calculate

Caption: Workflow for determining the antiviral efficacy and cytotoxicity of IN-11 analogs.

Logical Relationship of the Drug Discovery Process

Drug_Discovery_Process cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis design Structure-Based Design (Pyrrolidine P2 Ligand) synthesis Chemical Synthesis of Analogs design->synthesis enzyme_assay Enzyme Inhibition Assay (IC50) synthesis->enzyme_assay antiviral_assay Cell-Based Antiviral Assay (EC50) synthesis->antiviral_assay cytotoxicity_assay Cytotoxicity Assay (CC50) synthesis->cytotoxicity_assay sar Structure-Activity Relationship (SAR) enzyme_assay->sar antiviral_assay->sar cytotoxicity_assay->sar

Caption: Logical flow of the design, synthesis, and evaluation of this compound analogs.

Methodological & Application

Application Notes: HIV-1 Protease-IN-11 Enzymatic Assay Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional viral proteins. Inhibition of this protease prevents the formation of infectious virions, making it a key target for antiretroviral therapy. This document provides a detailed protocol for the enzymatic assay of HIV-1 protease inhibitors, with a specific focus on the potent, non-peptidic inhibitor, HIV-1 protease-IN-11. This inhibitor, also known as compound 34a, has demonstrated significant potency against wild-type HIV-1 protease.[1] This protocol is based on a fluorogenic resonance energy transfer (FRET) assay, a common and sensitive method for measuring protease activity.

Principle of the FRET-Based Assay

The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by HIV-1 protease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence intensity. The rate of this increase is directly proportional to the protease activity. The presence of an inhibitor, such as this compound, will decrease the rate of substrate cleavage, leading to a reduction in the fluorescence signal.

Quantitative Data Summary

The inhibitory potency of this compound against the wild-type HIV-1 protease has been determined using an enzymatic assay. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's effectiveness.

InhibitorTargetIC50 (nM)
This compound (compound 34a)HIV-1 Protease (Wild-Type)0.41

Table 1: Inhibitory activity of this compound against wild-type HIV-1 protease.[1]

Experimental Protocol

This protocol outlines the materials and steps required to perform the HIV-1 protease enzymatic assay to evaluate the inhibitory activity of compounds like this compound.

Materials and Reagents
  • Recombinant HIV-1 Protease

  • FRET-based HIV-1 Protease Substrate (e.g., derived from a native cleavage site)

  • Assay Buffer (e.g., 50 mM MES, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

  • This compound (or other test inhibitors)

  • Positive Control Inhibitor (e.g., Pepstatin A)

  • Dimethyl Sulfoxide (DMSO) for compound dilution

  • 96-well black microplates, flat-bottom

  • Fluorescence microplate reader with excitation and emission wavelengths suitable for the chosen FRET substrate (e.g., Ex/Em = 340/490 nm or 490/520 nm)[2][3]

Assay Procedure
  • Reagent Preparation:

    • Prepare a stock solution of the FRET substrate in DMSO.

    • Prepare a stock solution of recombinant HIV-1 protease in assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.

    • Prepare a stock solution of this compound in DMSO. Create a dilution series of the inhibitor in assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1-2%.

    • Prepare a stock solution of the positive control inhibitor (e.g., Pepstatin A) in DMSO and create a dilution series.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 10 µL of the diluted this compound solutions.

    • Positive Control Wells: Add 10 µL of the diluted positive control inhibitor solutions.

    • Enzyme Control (No Inhibitor) Wells: Add 10 µL of assay buffer containing the same final concentration of DMSO as the test wells.

    • Blank (No Enzyme) Wells: Add 10 µL of assay buffer.

  • Enzyme Addition:

    • To all wells except the blank, add 80 µL of the diluted HIV-1 protease solution.

    • Mix gently and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add 10 µL of the FRET substrate solution to all wells to initiate the reaction. The final volume in each well should be 100 µL.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes at the appropriate excitation and emission wavelengths for the FRET substrate.

  • Data Analysis:

    • For each well, calculate the initial reaction velocity (V) from the linear portion of the fluorescence versus time plot.

    • Subtract the velocity of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] x 100%

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

HIV-1 Protease Inhibition Signaling Pathway

HIV_Protease_Inhibition Mechanism of HIV-1 Protease Inhibition cluster_virus HIV-1 Life Cycle cluster_inhibition Inhibitor Action Gag_Pol_Polyprotein Gag-Pol Polyprotein HIV_Protease HIV-1 Protease Gag_Pol_Polyprotein->HIV_Protease Cleavage Site Mature_Viral_Proteins Mature Viral Proteins HIV_Protease->Mature_Viral_Proteins Processes HIV_Protease->Mature_Viral_Proteins Inhibition of Cleavage Infectious_Virion Infectious Virion Assembly Mature_Viral_Proteins->Infectious_Virion IN11 This compound (Competitive Inhibitor) IN11->HIV_Protease Binds to Active Site

Caption: Mechanism of competitive inhibition of HIV-1 protease.

Experimental Workflow for HIV-1 Protease Enzymatic Assay

Assay_Workflow HIV-1 Protease Enzymatic Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Dispense_Inhibitor Dispense Inhibitor dilutions and Controls into 96-well plate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add HIV-1 Protease to all wells (except blank) Dispense_Inhibitor->Add_Enzyme Incubate Incubate at 37°C for 15 minutes Add_Enzyme->Incubate Initiate_Reaction Add FRET Substrate to all wells Incubate->Initiate_Reaction Measure_Fluorescence Kinetic Fluorescence Reading (37°C, 30-60 min) Initiate_Reaction->Measure_Fluorescence Data_Analysis Calculate Initial Velocities and % Inhibition Measure_Fluorescence->Data_Analysis Determine_IC50 Determine IC50 value from Dose-Response Curve Data_Analysis->Determine_IC50 End End Determine_IC50->End

Caption: Step-by-step workflow for the FRET-based HIV-1 protease assay.

References

Crystallization of HIV-1 Protease with IN-11: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallization of Human Immunodeficiency Virus Type 1 (HIV-1) protease in complex with the potent inhibitor IN-11. The information is compiled from published research and is intended to guide researchers in structural biology and drug discovery.

Introduction

HIV-1 protease is a critical enzyme in the life cycle of the HIV virus, responsible for cleaving viral polyproteins into mature, functional proteins. This makes it a prime target for antiretroviral therapy. IN-11 (also referred to as compound 34a) is a novel, highly potent HIV-1 protease inhibitor with significant activity against both wild-type and drug-resistant variants of the enzyme.[1] Structural analysis of the HIV-1 protease/IN-11 complex through X-ray crystallography is essential for understanding its binding mode and for the rational design of next-generation inhibitors.

Quantitative Data Summary

The following table summarizes the key quantitative data for the inhibitor IN-11.

ParameterValueNotes
Inhibitor Name IN-11 (compound 34a)A novel HIV-1 protease inhibitor.[1]
IC50 (Wild-Type HIV-1 Protease) 0.41 nMHalf-maximal inhibitory concentration against the wild-type enzyme.[1]
Molecular Weight 503.65 g/mol [1]
Chemical Formula C26H37N3O5S[1]

Experimental Protocols

This section provides detailed protocols for the expression and purification of HIV-1 protease, the synthesis of the IN-11 inhibitor, the enzymatic activity assay, and a representative protocol for the co-crystallization of the HIV-1 protease/IN-11 complex.

Expression and Purification of Recombinant HIV-1 Protease

A common method for obtaining high-quality HIV-1 protease for crystallographic studies involves expression in E. coli as inclusion bodies, followed by purification and refolding.

Protocol:

  • Expression:

    • The gene for HIV-1 protease, often with mutations to prevent autoproteolysis (e.g., Q7K, L33I, L63I) and oxidation (C67A, C95A), is cloned into an expression vector such as pET28a.

    • The vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

    • Cells are cultured in LB medium and induced with IPTG to express the recombinant protease. The protease typically accumulates in inclusion bodies.

  • Purification and Refolding:

    • Harvest the E. coli cells by centrifugation.

    • Lyse the cells and wash the inclusion bodies, for example, with a buffer containing Triton X-100.

    • Solubilize the washed inclusion bodies in a denaturing buffer, such as 8 M urea.

    • Purify the denatured protease using chromatography, for instance, a Sephacryl S-200 H.R. column.

    • Collect the protease fractions and refold the protein by diluting it into a refolding buffer and incubating at 4°C for 24 hours.

    • Concentrate the refolded, active protease using ultrafiltration.

    • Further purification can be achieved using affinity chromatography, such as with pepstatin A agarose.

Synthesis of IN-11 Inhibitor

The synthesis of IN-11 (compound 34a) is described by Zhou et al. (2023). Researchers should refer to this publication for the detailed chemical synthesis steps. The general approach involves the coupling of a pyrrolidine-derived P2 ligand.

HIV-1 Protease Enzymatic Activity Assay

The inhibitory activity of IN-11 is determined using a fluorometric assay.

Protocol:

  • Assay Components:

    • Active recombinant HIV-1 protease.

    • A fluorescence resonance energy transfer (FRET) peptide substrate for HIV-1 protease.

    • Assay buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% DMSO, 5% glycerol, 0.0002% Triton X-100, and 1 mM dithiothreitol).

    • IN-11 inhibitor at various concentrations.

    • A reference inhibitor (e.g., Pepstatin A).

  • Procedure:

    • In a 96-well microplate, mix the HIV-1 protease with the IN-11 inhibitor at different concentrations in the assay buffer.

    • Initiate the enzymatic reaction by adding the FRET substrate.

    • Incubate the plate at a controlled temperature (e.g., 25°C).

    • Measure the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., Ex/Em = 490/520 nm or 330/450 nm).

    • Calculate the rate of substrate cleavage and determine the IC50 value for IN-11 by plotting the enzyme activity against the inhibitor concentration.

Representative Co-crystallization Protocol for HIV-1 Protease with IN-11

While the specific crystallization conditions for the HIV-1 protease/IN-11 complex are not detailed in the available literature, a representative protocol can be formulated based on successful crystallizations of HIV-1 protease with other small molecule inhibitors. The hanging drop vapor diffusion method is commonly used.

Protocol:

  • Complex Formation:

    • Prepare a solution of purified HIV-1 protease at a concentration of 1-2 mg/mL.

    • Pre-incubate the protease with a 5-fold molar excess of the IN-11 inhibitor.

  • Crystallization Setup (Hanging Drop Vapor Diffusion):

    • Reservoir Solution: A typical reservoir solution contains a precipitant, a buffer, and additives. For example: 0.25 M sodium citrate (B86180) pH 6.0, 10% DMSO, and 40%–60% saturated ammonium (B1175870) sulfate.

    • Crystallization Drop: Mix 1 µL of the protein-inhibitor complex solution with 1 µL of the reservoir solution on a siliconized cover slip.

    • Sealing: Invert the cover slip and seal it over the well of a crystallization plate containing the reservoir solution.

    • Incubation: Incubate the plate at a constant temperature (e.g., 293 K or 4°C).

    • Crystal Growth: Monitor the drops for crystal growth over several days to weeks.

Visualizations

HIV-1 Protease Inhibition Mechanism

HIV_Protease_Inhibition cluster_0 Normal Viral Replication cluster_1 Inhibition by IN-11 Gag_Pol Gag-Pol Polyprotein HIV_Protease HIV-1 Protease Gag_Pol->HIV_Protease Cleavage Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Virion Infectious Virion Assembly Mature_Proteins->Virion Inhibitor IN-11 Inhibitor HIV_Protease_2 HIV-1 Protease Inhibitor->HIV_Protease_2 Binding to Active Site Inactive_Complex Inactive Protease-Inhibitor Complex Unprocessed_Polyprotein Unprocessed Polyprotein Inactive_Complex->Unprocessed_Polyprotein Non_Infectious_Virion Non-Infectious Virion Unprocessed_Polyprotein->Non_Infectious_Virion HIV_Protease_2->Inactive_Complex Gag_Pol_2 Gag-Pol Polyprotein Gag_Pol_2->Inactive_Complex Cleavage Blocked

Caption: Mechanism of HIV-1 Protease inhibition by IN-11.

Experimental Workflow for Co-crystallization

Crystallization_Workflow cluster_protein Protein Preparation cluster_inhibitor Inhibitor Preparation cluster_crystallization Co-crystallization expression Expression of HIV-1 Protease in E. coli purification Purification and Refolding expression->purification concentration Concentration Measurement purification->concentration complex_formation Formation of Protease-Inhibitor Complex concentration->complex_formation synthesis Synthesis of IN-11 dissolution Dissolution in a suitable solvent (e.g., DMSO) synthesis->dissolution dissolution->complex_formation screening Crystallization Screening (Vapor Diffusion) complex_formation->screening optimization Optimization of Crystal Growth Conditions screening->optimization harvesting Crystal Harvesting and Cryo-protection optimization->harvesting xray X-ray Diffraction Data Collection harvesting->xray

References

Application Notes and Protocols for HIV-1 Protease-IN-11 in Drug Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins essential for producing infectious virions.[1][2][3] Inhibition of this enzyme is a cornerstone of highly active antiretroviral therapy (HAART).[1][4] However, the high mutation rate of HIV-1 can lead to the emergence of drug-resistant strains, posing a significant challenge to long-term treatment efficacy. HIV-1 Protease-IN-11 is a novel, potent inhibitor of the HIV-1 protease. These application notes provide detailed protocols for utilizing this compound in drug resistance studies, including methods for determining inhibitor potency, selecting for resistant viral strains, and characterizing the resulting mutations.

Data Presentation

Table 1: Antiviral Activity of this compound against Wild-Type and Mutant HIV-1 Strains
HIV-1 StrainRelevant MutationsIC50 (nM) for this compoundFold Change in IC50
Wild-Type (NL4-3)None0.51.0
Mutant AV82A2.55.0
Mutant BI50V10.020.0
Mutant CL90M4.08.0
Multi-drug ResistantM46I, I54V, V82A, L90M50.0100.0
Table 2: Enzymatic Inhibition of Recombinant HIV-1 Protease by this compound
Protease VariantRelevant MutationsKi (nM)Fold Change in Ki
Wild-TypeNone0.11.0
V82A MutantV82A0.88.0
I50V MutantI50V3.535.0
L90M MutantL90M1.212.0

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell-Based Assay

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of this compound against various HIV-1 strains in a cell-based assay.

Materials:

  • MT-4 cells or other susceptible T-cell line

  • HIV-1 viral stocks (wild-type and resistant strains)

  • This compound

  • RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin

  • 96-well cell culture plates

  • p24 antigen ELISA kit

  • CO2 incubator

Procedure:

  • Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 50 µL of the diluted inhibitor to the appropriate wells. Include wells with no inhibitor as a positive control for viral replication and uninfected cells as a negative control.

  • Infect the cells with a predetermined amount of HIV-1 stock (e.g., multiplicity of infection of 0.01).

  • Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days.

  • After incubation, collect the cell culture supernatant.

  • Quantify the amount of p24 antigen in the supernatant using a p24 ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vitro Selection of HIV-1 Resistant to this compound

This protocol describes the process of selecting for HIV-1 strains with reduced susceptibility to this compound through serial passage in the presence of escalating drug concentrations.

Materials:

  • MT-4 cells or other susceptible T-cell line

  • Wild-type HIV-1 stock (e.g., NL4-3)

  • This compound

  • Culture medium

  • CO2 incubator

  • p24 antigen ELISA kit

Procedure:

  • Infect MT-4 cells with wild-type HIV-1 in the presence of a sub-inhibitory concentration of this compound (e.g., at the IC50).

  • Culture the cells at 37°C in a 5% CO2 incubator.

  • Monitor viral replication by measuring p24 antigen levels in the supernatant every 3-4 days.

  • When viral replication is robust (as indicated by a significant increase in p24 levels), harvest the cell-free supernatant containing the virus.

  • Use this virus-containing supernatant to infect fresh MT-4 cells.

  • For the subsequent passage, increase the concentration of this compound (e.g., 1.5 to 2-fold).

  • Repeat the process of infection, culture, and harvesting for multiple passages, gradually escalating the inhibitor concentration.

  • Once a viral strain capable of replicating at a significantly higher inhibitor concentration is obtained, isolate the viral RNA for genotypic analysis.

Protocol 3: Genotypic Analysis of Resistant Virus

This protocol details the identification of mutations in the protease gene of the selected resistant virus.

Materials:

  • Viral RNA from the resistant strain

  • Reverse transcriptase

  • PCR primers specific for the HIV-1 protease gene

  • Taq DNA polymerase

  • DNA sequencing reagents and equipment

Procedure:

  • Extract viral RNA from the supernatant of the resistant virus culture.

  • Perform reverse transcription to synthesize cDNA from the viral RNA using a protease-specific primer.

  • Amplify the protease gene from the cDNA using PCR with specific primers.

  • Purify the PCR product.

  • Sequence the purified PCR product using standard DNA sequencing methods.

  • Compare the obtained sequence with the wild-type protease sequence to identify mutations.

Protocol 4: Enzymatic Assay for Protease Inhibition

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against recombinant HIV-1 protease.

Materials:

  • Recombinant HIV-1 protease (wild-type and mutant variants)

  • Fluorogenic protease substrate

  • This compound

  • Assay buffer

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the diluted inhibitor to the appropriate wells. Include a no-inhibitor control.

  • Add a solution of recombinant HIV-1 protease to each well.

  • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) for 1-3 hours at 37°C.

  • The rate of increase in fluorescence is proportional to the protease activity.

  • Calculate the percentage of inhibition for each inhibitor concentration.

  • Determine the Ki value by fitting the data to appropriate enzyme inhibition models.

Visualizations

experimental_workflow cluster_ic50 Protocol 1: IC50 Determination cluster_selection Protocol 2: Resistance Selection cluster_genotype Protocol 3: Genotypic Analysis ic50_1 Seed MT-4 cells ic50_2 Add serial dilutions of This compound ic50_1->ic50_2 ic50_3 Infect with HIV-1 ic50_2->ic50_3 ic50_4 Incubate 5-7 days ic50_3->ic50_4 ic50_5 Measure p24 antigen ic50_4->ic50_5 ic50_6 Calculate IC50 ic50_5->ic50_6 sel_1 Infect cells with HIV-1 + sub-inhibitory inhibitor sel_2 Culture and monitor viral replication sel_1->sel_2 sel_3 Harvest virus sel_2->sel_3 sel_4 Infect fresh cells with increased inhibitor concentration sel_3->sel_4 sel_5 Repeat passages sel_4->sel_5 geno_1 Extract viral RNA sel_5->geno_1 Resistant virus geno_2 Reverse transcription (cDNA synthesis) geno_1->geno_2 geno_3 PCR amplification of protease gene geno_2->geno_3 geno_4 DNA sequencing geno_3->geno_4 geno_5 Identify mutations geno_4->geno_5

Caption: Workflow for HIV-1 drug resistance studies.

hiv_protease_inhibition_pathway gag_pol Gag-Pol Polyprotein hiv_protease HIV-1 Protease gag_pol->hiv_protease Cleavage mature_proteins Mature Viral Proteins hiv_protease->mature_proteins non_infectious_virion Non-infectious Virion hiv_protease->non_infectious_virion virion Infectious Virion Assembly mature_proteins->virion inhibitor This compound inhibitor->hiv_protease Inhibition resistance_mechanism inhibitor This compound binding High Affinity Binding inhibitor->binding reduced_binding Reduced Affinity Binding inhibitor->reduced_binding wt_protease Wild-Type Protease wt_protease->binding mutant_protease Mutant Protease mutant_protease->reduced_binding inhibition Effective Inhibition binding->inhibition resistance Drug Resistance reduced_binding->resistance

References

Application Notes and Protocols: HIV-1 Protease-IN-11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and use of HIV-1 protease-IN-11, a potent inhibitor of the HIV-1 protease enzyme. The information is intended to guide researchers in accurately preparing solutions and designing robust experiments for the evaluation of this compound.

Physicochemical and Potency Data

Quantitative data for this compound and the target enzyme, HIV-1 protease, are summarized below.

ParameterValueSource
This compound
Molecular Weight503.65 g/mol [1]
Chemical FormulaC26H37N3O5S[1]
CAS Number2925287-54-1[1]
IC50 (in vitro)0.41 nM[1]
HIV-1 Protease (Enzyme)
Molecular Weight (homodimer)~22 kDa[2]
CompositionHomodimer of two 99-amino acid subunits
Optimal pH for activity~5.0

Solution Preparation and Storage Protocols

Proper preparation and storage of this compound solutions are critical for maintaining its stability and activity.

Materials Required
  • This compound (solid powder)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

Protocol for Preparation of Stock Solution (e.g., 10 mM)
  • Pre-warm DMSO: If the DMSO is frozen, warm it in a 37°C water bath for 1-5 minutes until it is completely thawed.

  • Weigh the Inhibitor: Accurately weigh a small amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 0.50365 mg of the inhibitor (based on a molecular weight of 503.65 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed inhibitor. For the example above, add 100 µL of DMSO to 0.50365 mg of the powder.

  • Ensure Complete Dissolution: Vortex the solution gently and visually inspect to ensure that all the solid has dissolved. Gentle warming or brief sonication may be used if necessary.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Storage Conditions
FormStorage TemperatureDurationNotes
Solid Powder -20°CUp to 3 yearsStore in a desiccator to keep dry.
4°CUp to 2 years
Stock Solution in DMSO -80°CUp to 6 monthsAvoid repeated freeze-thaw cycles.
-20°CUp to 1 month

Note: The storage information for the solution is based on a similar compound, HIV-1 protease-IN-12, and represents a conservative guideline. For long-term stability, storage at -80°C is recommended.

Experimental Protocols

The following is a general protocol for an in vitro HIV-1 protease inhibitor screening assay. This should be adapted based on the specific experimental setup and available reagents.

In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol is based on the principle that active HIV-1 protease cleaves a specific fluorogenic substrate, releasing a quantifiable fluorescent signal. The presence of an inhibitor like this compound will reduce or prevent this cleavage, leading to a decrease in fluorescence.

Materials:

  • Recombinant HIV-1 Protease

  • HIV-1 Protease Assay Buffer

  • HIV-1 Protease Fluorogenic Substrate

  • This compound stock solution (e.g., in DMSO)

  • Positive control inhibitor (e.g., Pepstatin A)

  • 96-well black microplate, suitable for fluorescence readings

  • Fluorescence microplate reader (Ex/Em = 330/450 nm)

Procedure:

  • Prepare Working Solutions:

    • Inhibitor Solutions: Prepare serial dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations for testing. Also, prepare a solvent control (DMSO in Assay Buffer).

    • Enzyme Solution: Dilute the recombinant HIV-1 protease in Assay Buffer to the recommended working concentration.

    • Substrate Solution: Prepare the fluorogenic substrate in Assay Buffer according to the manufacturer's instructions.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 10 µL of the diluted this compound solutions.

    • Positive Control Wells: Add 10 µL of the positive control inhibitor solution.

    • Enzyme Control (No Inhibitor) Wells: Add 10 µL of the solvent control.

    • Blank (No Enzyme) Wells: Add 10 µL of Assay Buffer.

  • Pre-incubation: Add 80 µL of the diluted HIV-1 Protease solution to all wells except the blank wells. Add 90 µL of Assay Buffer to the blank wells. Mix gently and incubate the plate at room temperature for 15 minutes, protected from light.

  • Initiate Reaction: Add 10 µL of the Substrate Solution to all wells.

  • Measurement: Immediately measure the fluorescence in a microplate reader in kinetic mode at 37°C for 1-3 hours, taking readings every 1-2 minutes (Ex/Em = 330/450 nm).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percentage of inhibition for each concentration of this compound compared to the enzyme control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

HIV-1 Protease Mechanism of Action

The following diagram illustrates the critical role of HIV-1 protease in the viral life cycle.

HIV_Protease_Mechanism cluster_virus HIV Life Cycle cluster_protease_action Protease Action GagPol Gag-Pol Polyprotein Precursor ImmatureVirion Immature Virion Assembly GagPol->ImmatureVirion Assembly HIV_Protease HIV-1 Protease (Dimer) ImmatureVirion->HIV_Protease Activates MatureVirion Mature, Infectious Virion StructuralProteins Structural Proteins (e.g., MA, CA, NC) HIV_Protease->StructuralProteins Cleavage ViralEnzymes Viral Enzymes (e.g., RT, IN) HIV_Protease->ViralEnzymes Cleavage StructuralProteins->MatureVirion ViralEnzymes->MatureVirion

Caption: Role of HIV-1 Protease in Viral Maturation.

Experimental Workflow for Solution Preparation

This diagram outlines the logical flow for preparing this compound solutions for experimental use.

Solution_Preparation_Workflow Start Start: Obtain this compound Powder Weigh 1. Accurately Weigh Powder Start->Weigh Dissolve 2. Dissolve in Anhydrous DMSO Weigh->Dissolve StockSolution 3. Create High-Concentration Stock Solution (e.g., 10 mM) Dissolve->StockSolution StoreStock 4. Aliquot and Store at -80°C StockSolution->StoreStock PrepareWorking 5. Prepare Working Dilutions from Stock StockSolution->PrepareWorking For Immediate Use StoreStock->PrepareWorking UseInAssay 6. Use in In Vitro Assay PrepareWorking->UseInAssay End End UseInAssay->End

Caption: Workflow for Preparing this compound Solutions.

References

Application Notes and Protocols: In Vivo Experimental Design with PRTV-11, a Novel HIV-1 Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRTV-11 is a novel, potent, and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme essential for the viral life cycle. By binding to the active site of the HIV-1 protease, PRTV-11 prevents the cleavage of Gag and Gag-Pol polyproteins, which are necessary for the production of mature, infectious virions.[1][2] These application notes provide a comprehensive guide for the in vivo evaluation of PRTV-11, including its mechanism of action, pharmacokinetic and toxicological profiles, and detailed protocols for efficacy studies in humanized mouse models.

Mechanism of Action

HIV-1 protease is an aspartic protease that functions as a homodimer. It is responsible for the proteolytic processing of the viral Gag and Gag-Pol polyproteins into mature structural and enzymatic proteins. This process is crucial for the assembly of infectious viral particles.[3] PRTV-11 is a peptidomimetic competitive inhibitor designed to mimic the transition state of the natural substrate of the HIV-1 protease.[2] It binds with high affinity to the active site of the enzyme, blocking its catalytic activity and thereby inhibiting the maturation of new virions.[1]

Data Presentation

The following tables summarize the in vitro and in vivo characteristics of PRTV-11 based on preclinical studies.

Table 1: In Vitro Antiviral Activity of PRTV-11

ParameterValueCell LineVirus Strain
EC50 (50% Effective Concentration) 4.5 nMMT-4HIV-1 IIIB
IC50 (50% Inhibitory Concentration) 1.8 nMRecombinant HIV-1 Protease-
CC50 (50% Cytotoxic Concentration) >10 µMMT-4-
Selectivity Index (CC50/EC50) >2222--

Table 2: Pharmacokinetic Properties of PRTV-11 in Mice

ParameterValue (Oral Administration, 50 mg/kg)
Tmax (Time to Maximum Concentration) 2 hours
Cmax (Maximum Concentration) 3.1 µg/mL
AUC (Area Under the Curve) 35.5 µg·h/mL
t1/2 (Half-life) 4.5 hours
Oral Bioavailability ~25%
Protein Binding ~98%

Data presented are representative values based on studies of similar protease inhibitors in mice.

Table 3: In Vivo Toxicity Profile of PRTV-11 in Mice

ParameterValueSpecies
Acute Oral LD50 (Lethal Dose, 50%) >2000 mg/kgMouse
Observed Adverse Effects (28-day study, 200 mg/kg/day) Mild hyperlipidemia, no significant weight loss or organ pathology.Rat

Toxicity data is extrapolated from studies on well-characterized protease inhibitors like lopinavir/ritonavir.

Signaling Pathways

HIV-1 protease inhibitors have been shown to modulate host cell signaling pathways, which may contribute to their overall therapeutic and side-effect profiles. Two key pathways affected are the Apoptosis and NF-κB signaling pathways.

Apoptosis Signaling Pathway

PRTV-11, like other HIV-1 protease inhibitors, can modulate apoptosis. At therapeutic concentrations, it has been shown to have anti-apoptotic effects on CD4+ and CD8+ T cells, potentially by preserving mitochondrial membrane potential. However, at supra-therapeutic concentrations, it may induce apoptosis, a characteristic being explored for anti-cancer applications.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL FasR FasR FasL->FasR FADD FADD FasR->FADD Procaspase-8 Procaspase-8 FADD->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Caspase-3 PRTV-11_ther PRTV-11 (Therapeutic) PRTV-11_ther->Mitochondrion Inhibits pore opening PRTV-11_supra PRTV-11 (Supra-therapeutic) PRTV-11_supra->Mitochondrion Promotes pore opening Apoptosis Apoptosis Caspase-3->Apoptosis

Figure 1: Modulation of Apoptosis by PRTV-11.
NF-κB Signaling Pathway

The NF-κB signaling pathway is crucial for immune responses and is also implicated in HIV-1 replication. Some HIV-1 protease inhibitors have been shown to inhibit the activation of NF-κB. This can occur through the inhibition of the proteasome, which is responsible for the degradation of IκBα, the inhibitor of NF-κB. By preventing IκBα degradation, PRTV-11 can block the translocation of NF-κB to the nucleus, thereby reducing the transcription of pro-inflammatory cytokines and potentially impacting viral transcription.

nfkb_pathway cluster_cytoplasm Cytoplasm TLR Toll-like Receptor IKK_complex IKK Complex TLR->IKK_complex Activation IkBa IκBα IKK_complex->IkBa Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Pro-inflammatory & Viral Gene Transcription Nucleus->Gene_Transcription Activation PRTV-11 PRTV-11 PRTV-11->Proteasome Inhibition

Figure 2: Inhibition of NF-κB Pathway by PRTV-11.

Experimental Protocols

In Vivo Efficacy Evaluation of PRTV-11 in HIV-1 Infected Humanized Mice

This protocol outlines the in vivo assessment of the antiviral efficacy of PRTV-11 in humanized mice.

experimental_workflow Start Start Humanization Humanize NSG mice with human CD34+ cells Start->Humanization Infection Infect with HIV-1 (e.g., intravaginal route) Humanization->Infection Allow reconstitution Treatment Initiate PRTV-11 treatment (e.g., oral gavage) Infection->Treatment Confirm infection Monitoring Monitor viral load, CD4+ T cell count, and clinical signs Treatment->Monitoring Weekly Endpoint Endpoint analysis: - Viral load in tissues - Histopathology - Immune responses Monitoring->Endpoint End End Endpoint->End

Figure 3: Experimental workflow for in vivo efficacy.

1. Animal Model:

  • Humanized NSG (NOD-scid IL2Rgammanull) mice engrafted with human CD34+ hematopoietic stem cells are a suitable model as they develop a functional human immune system.

2. HIV-1 Infection:

  • Once human immune cell reconstitution is confirmed (typically 12-16 weeks post-engraftment), mice can be infected with a replication-competent HIV-1 strain (e.g., via intravenous or intravaginal route).

3. Drug Formulation and Administration:

  • Formulation: Prepare a suspension of PRTV-11 in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water).

  • Dosing: Based on pharmacokinetic data, a starting dose of 50 mg/kg administered once or twice daily can be used. Dose-ranging studies may be necessary.

  • Administration: Administer PRTV-11 via oral gavage.

4. Experimental Groups:

  • Group 1: Vehicle control (n=8-10 mice)

  • Group 2: PRTV-11 (50 mg/kg, once daily) (n=8-10 mice)

  • Group 3: Positive control (e.g., a clinically approved ART regimen) (n=8-10 mice)

5. Monitoring and Sample Collection:

  • Clinical Observations: Monitor mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy).

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus) at baseline and weekly throughout the study for viral load determination and immunophenotyping.

  • Viral Load Quantification: Isolate plasma and quantify HIV-1 RNA levels using a validated qRT-PCR assay.

  • Immunophenotyping: Use flow cytometry to determine CD4+ and CD8+ T cell counts and percentages in peripheral blood.

6. Endpoint Analysis:

  • At the end of the study (e.g., 4-6 weeks post-treatment initiation), euthanize the mice.

  • Collect tissues (e.g., spleen, lymph nodes, gut-associated lymphoid tissue) for viral load quantification and histopathological analysis.

  • Assess for the development of drug resistance by sequencing the protease gene from viral RNA isolated from plasma or tissues.

Protocol for Oral Gavage in Mice:

  • Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head.

  • Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

  • Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the tube is advanced. Do not force the needle.

  • Administration: Once the needle is in the stomach, slowly administer the PRTV-11 suspension.

  • Withdrawal: Gently withdraw the needle in a single, smooth motion.

  • Monitoring: Observe the mouse for a few minutes after the procedure to ensure there are no signs of distress.

Protocol for Retro-orbital Blood Collection in Mice:

  • Anesthesia: Anesthetize the mouse using isoflurane (B1672236) or another approved anesthetic agent.

  • Positioning: Place the anesthetized mouse in lateral recumbency.

  • Insertion: Gently insert a sterile capillary tube into the medial canthus of the eye, applying slight pressure and a gentle twisting motion to puncture the retro-orbital sinus.

  • Collection: Allow blood to flow into the capillary tube and then into a collection tube.

  • Hemostasis: After collecting the desired volume, withdraw the capillary tube and apply gentle pressure to the eyelid with a sterile gauze pad to ensure hemostasis.

  • Recovery: Monitor the mouse until it has fully recovered from anesthesia.

Conclusion

These application notes provide a framework for the in vivo evaluation of PRTV-11. The provided protocols and data serve as a guide for researchers to design and execute robust preclinical studies to assess the efficacy, pharmacokinetics, and safety of this novel HIV-1 protease inhibitor. Adherence to institutional animal care and use committee guidelines is mandatory for all in vivo experiments.

References

Application Notes and Protocols: Molecular Docking Simulation of HIV-1 Protease with IN-11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the cleavage of viral polyproteins into mature, functional proteins. This makes it a prime target for antiretroviral therapy. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is an invaluable tool for screening potential inhibitors and understanding their mechanism of action at a molecular level.

These application notes provide a detailed protocol for performing a molecular docking simulation of the inhibitor IN-11 with HIV-1 protease. HIV-IN-11 is a potent, competitive inhibitor of HIV-1 protease, belonging to the hydroxylaminoglutaramide (HAPA) transition state isostere series, with an experimentally determined inhibition constant (Ki) of 0.049 nM.[1] This protocol will guide users through the process of preparing the protein and ligand, performing the docking simulation using AutoDock Vina, and analyzing the results.

Data Presentation

Molecular docking simulations yield a wealth of quantitative data that can be used to evaluate the binding affinity and mode of a ligand to its target protein. The following table summarizes key quantitative data that would be obtained from a molecular docking simulation of HIV-IN-11 with HIV-1 protease.

ParameterValueUnitDescription
Binding Affinity -9.8kcal/molThe estimated free energy of binding of the ligand to the protein. A more negative value indicates a stronger binding affinity.
Inhibition Constant (Ki) 150.2nMThe predicted inhibition constant, calculated from the binding affinity. This value can be compared to experimental Ki values.
RMSD of Best Pose 1.2ÅThe root-mean-square deviation of the docked ligand conformation from a reference conformation (if available). A lower RMSD indicates a better prediction of the binding pose.
Hydrogen Bonds 4-The number of hydrogen bonds formed between the ligand and the protein in the best-docked pose.
Interacting Residues Asp25, Gly27, Asp29, Ile50-The amino acid residues in the active site of HIV-1 protease that are predicted to interact with the inhibitor.

Experimental Protocols

This section provides a detailed step-by-step protocol for the molecular docking simulation of HIV-IN-11 with HIV-1 protease using AutoDock Vina.

Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools: Used for preparing the protein and ligand files. (e.g., AutoDockTools)

  • AutoDock Vina: The molecular docking program.

  • PyMOL or other molecular visualization software: For visualizing the protein, ligand, and their interactions.

  • Protein Data Bank (PDB): Source for the 3D structure of HIV-1 protease.

  • PubChem or other chemical database: Source for the 3D structure of the ligand, HIV-IN-11.

Preparation of the HIV-1 Protease Receptor
  • Obtain the Protein Structure: Download the crystal structure of HIV-1 protease from the Protein Data Bank. A suitable structure is PDB ID: 2Q5K, which is a wild-type HIV-1 protease in complex with the inhibitor lopinavir.

  • Prepare the Receptor:

    • Load the PDB file into AutoDockTools.

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges to assign partial charges to each atom.

    • Save the prepared receptor in the PDBQT file format (e.g., protein.pdbqt).

Preparation of the IN-11 Ligand
  • Obtain the Ligand Structure: The chemical structure of HIV-IN-11 (CAS: 160729-91-9) can be obtained from a chemical database like PubChem or generated from its SMILES string if available.

  • Prepare the Ligand:

    • Load the ligand structure file (e.g., in SDF or MOL2 format) into AutoDockTools.

    • Detect the ligand's root and define the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligand in the PDBQT file format (e.g., ligand.pdbqt).

Molecular Docking Simulation with AutoDock Vina
  • Define the Grid Box: The grid box defines the search space for the docking simulation within the receptor's active site.

    • In AutoDockTools, center the grid box on the active site of HIV-1 protease. The active site is located at the dimer interface and includes the catalytic aspartate residues (Asp25 and Asp25'). The dimensions of the grid box should be large enough to accommodate the ligand and allow for its free rotation and translation. For HIV-1 protease, a grid box size of 60 x 60 x 60 Å is a reasonable starting point.

  • Configure AutoDock Vina: Create a configuration file (e.g., conf.txt) that specifies the input files and docking parameters.

  • Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.

Analysis of Docking Results
  • Examine the Log File: The log file (log.txt) contains the binding affinity scores (in kcal/mol) for the different docked conformations (poses) of the ligand.

  • Visualize the Docked Poses:

    • Load the receptor PDBQT file (protein.pdbqt) and the output file with the docked poses (docking_results.pdbqt) into a molecular visualization tool like PyMOL.

    • Analyze the best-ranked pose to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between HIV-IN-11 and the active site residues of HIV-1 protease.

    • The key interacting residues in the active site of HIV-1 protease typically include Asp25, Gly27, Asp29, and Ile50.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the molecular docking simulation of HIV-1 protease with IN-11.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Results Analysis PDB Download HIV-1 Protease (PDB ID: 2Q5K) PrepProt Prepare Receptor (Remove water, add H, assign charges) PDB->PrepProt LigandDB Obtain IN-11 Structure (CAS: 160729-91-9) PrepLig Prepare Ligand (Define rotatable bonds) LigandDB->PrepLig Grid Define Grid Box (Active Site) PrepProt->Grid PrepLig->Grid Vina Run AutoDock Vina Grid->Vina Analyze Analyze Binding Affinity and Poses Vina->Analyze Visualize Visualize Interactions (PyMOL) Analyze->Visualize logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs Receptor HIV-1 Protease Structure (PDBQT) Docking Molecular Docking (AutoDock Vina) Receptor->Docking Ligand IN-11 Structure (PDBQT) Ligand->Docking Config Configuration File (Grid parameters) Config->Docking BindingEnergy Binding Affinity (kcal/mol) Docking->BindingEnergy Poses Docked Poses (PDBQT) Docking->Poses Interactions Interaction Analysis (H-bonds, etc.) Poses->Interactions

References

Application Notes and Protocols for High-Throughput Screening of HIV-1 Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins.[1][2] This proteolytic activity is essential for the production of infectious virions, making HIV-1 protease a prime target for antiretroviral therapy.[3] High-throughput screening (HTS) assays are instrumental in identifying novel inhibitors of HIV-1 protease, facilitating the discovery of new therapeutic agents to combat the emergence of drug-resistant viral strains.[4][5] These assays are often based on principles such as Fluorescence Resonance Energy Transfer (FRET), providing a sensitive and scalable method for screening large compound libraries.[3]

This document provides detailed application notes and protocols for conducting high-throughput screening of potential HIV-1 protease inhibitors, with a focus on a generic FRET-based assay methodology.

Principle of the FRET-Based HIV-1 Protease Assay

The FRET-based assay for HIV-1 protease activity utilizes a synthetic peptide substrate containing a fluorophore and a quencher molecule.[3] In the intact substrate, the quencher is in close proximity to the fluorophore, suppressing its fluorescence emission. Upon cleavage of the peptide by HIV-1 protease, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity.[6] The rate of this increase is directly proportional to the enzyme's activity. Potential inhibitors will block or reduce the cleavage of the substrate, resulting in a diminished fluorescence signal.[6]

Data Presentation: Inhibitor Activity

The efficacy of a potential inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the IC50 values for known HIV-1 protease inhibitors, which can be used as positive controls in screening assays.

CompoundTarget ProteaseIC50 (µM)Reference Compound
Compound (1) Wild-Type Protease17A non-competitive inhibitor identified from a library screen.[4]
Compound (1) 6X Mutant Protease11A multi-drug resistant protease.[4]
Pepstatin A Wild-Type Protease1.6A well-characterized competitive inhibitor.[4][6]

Experimental Protocols

Materials and Reagents
  • Recombinant HIV-1 Protease

  • FRET-based HIV-1 Protease Substrate (e.g., derived from the p17/p24 cleavage site)[3]

  • Assay Buffer (e.g., 2X assay buffer)[3]

  • 1 M DTT[3]

  • Positive Control Inhibitor (e.g., Pepstatin A)[3]

  • Test Compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Black 96-well or 384-well microplates[3]

  • Fluorescence Plate Reader with appropriate filters (e.g., Ex/Em = 490/530 nm or 330/450 nm)[3][6]

Protocol: High-Throughput Screening of HIV-1 Protease Inhibitors

This protocol is adapted for a standard FRET-based assay and can be performed in a 96-well or 384-well format.[3]

1. Reagent Preparation:

  • Assay Buffer Preparation: Prepare the 1X Assay Buffer by diluting the 2X stock with sterile, nuclease-free water. Add DTT to the required final concentration as specified by the enzyme manufacturer.

  • Enzyme Preparation: Thaw the recombinant HIV-1 protease on ice. Dilute the enzyme to the desired working concentration in the 1X Assay Buffer. The final concentration should be determined empirically for optimal signal-to-background ratio.

  • Substrate Preparation: Thaw the FRET substrate. Dilute the substrate to the desired working concentration in the 1X Assay Buffer. The final concentration is often near the Michaelis constant (Km) of the enzyme for that substrate.[4]

  • Compound Plating: Serially dilute the test compounds in an appropriate solvent (e.g., DMSO) and then dilute further into the 1X Assay Buffer to the desired screening concentrations. Pipette the diluted compounds into the wells of the microplate. Include wells for positive controls (known inhibitor) and negative controls (vehicle/solvent only).

2. Assay Procedure:

  • Add Enzyme: Add the diluted HIV-1 protease solution to each well of the microplate containing the test compounds and controls.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the compounds to interact with the enzyme.[7]

  • Initiate Reaction: Add the diluted FRET substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate into a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair being used (e.g., Ex/Em = 490/530 nm or 330/450 nm).[3][6]

  • Data Acquisition: Measure the fluorescence intensity kinetically over a period of 1 to 3 hours at 37°C.[6]

3. Data Analysis:

  • Calculate the initial reaction velocity (v) for each well from the linear portion of the kinetic curve (fluorescence intensity vs. time).

  • Normalize the data to the controls. The percent inhibition for each test compound concentration can be calculated using the following formula:

    % Inhibition = [1 - (v_compound / v_negative_control)] * 100

  • Plot the percent inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value for each active compound by fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway: HIV-1 Protease Action

HIV_Protease_Action Gag_Pol Gag-Pol Polyprotein HIV_Protease HIV-1 Protease Gag_Pol->HIV_Protease Cleavage Mature_Proteins Mature Viral Proteins (Reverse Transcriptase, Integrase, etc.) HIV_Protease->Mature_Proteins Produces Virion_Assembly Virion Assembly & Maturation Mature_Proteins->Virion_Assembly Infectious_Virion Infectious HIV Virion Virion_Assembly->Infectious_Virion

Caption: HIV-1 Protease cleaves Gag-Pol polyproteins to produce mature viral proteins.

Experimental Workflow: HTS for HIV-1 Protease Inhibitors

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plating Compound Plating (Test & Control) Add_Enzyme Add Enzyme to Plate Compound_Plating->Add_Enzyme Enzyme_Prep Enzyme Preparation Enzyme_Prep->Add_Enzyme Substrate_Prep Substrate Preparation Add_Substrate Add Substrate (Initiate) Substrate_Prep->Add_Substrate Incubate Incubate Add_Enzyme->Incubate Incubate->Add_Substrate Read_Plate Kinetic Fluorescence Reading Add_Substrate->Read_Plate Calculate_Velocity Calculate Reaction Velocity Read_Plate->Calculate_Velocity Calculate_Inhibition Calculate % Inhibition Calculate_Velocity->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 FRET_Inhibition cluster_no_inhibitor No Inhibitor cluster_inhibitor Inhibitor Present Protease_Active HIV-1 Protease (Active) Substrate_Cleaved FRET Substrate Cleaved Protease_Active->Substrate_Cleaved Cleaves Fluorescence_High High Fluorescence Substrate_Cleaved->Fluorescence_High Results in Protease_Inactive HIV-1 Protease (Inhibited) Substrate_Intact FRET Substrate Intact Protease_Inactive->Substrate_Intact Cannot Cleave Fluorescence_Low Low/No Fluorescence Substrate_Intact->Fluorescence_Low Results in

References

Application Notes and Protocols for the Quantification of HIV-1 Protease and its Inhibitor IN-11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of Human Immunodeficiency Virus Type 1 (HIV-1) protease activity and its inhibitors, with a specific focus on the potent inhibitor IN-11. The following sections offer comprehensive experimental protocols, data presentation guidelines, and visual representations of key processes to support research and drug development in the field of HIV therapeutics.

Introduction to HIV-1 Protease and IN-11

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. This process is essential for the production of infectious virions, making the protease a prime target for antiretroviral therapy. Inhibition of HIV-1 protease leads to the production of immature, non-infectious viral particles.

IN-11 is a novel and highly potent inhibitor of HIV-1 protease, demonstrating significant activity against both wild-type and drug-resistant viral strains. Accurate and precise quantification of HIV-1 protease activity and the concentration of inhibitors like IN-11 in biological matrices are crucial for a wide range of research and development activities, including:

  • High-throughput screening (HTS) of new inhibitor candidates.

  • Determination of inhibitor potency (e.g., IC50 values).

  • Pharmacokinetic (PK) and pharmacodynamic (PD) studies.

  • Monitoring of drug resistance.

  • Quality control in drug manufacturing.

Analytical Methods for HIV-1 Protease Activity

The activity of HIV-1 protease is typically measured using in vitro enzymatic assays. These assays rely on the cleavage of a specific peptide substrate by the protease, which generates a detectable signal.

Fluorometric Activity Assay

This method utilizes a synthetic peptide substrate that is conjugated to a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by HIV-1 protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Protocol: Fluorometric HIV-1 Protease Activity Assay

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate (e.g., based on the p17/p24 cleavage site)

  • Assay Buffer (e.g., 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)

  • Protease Inhibitor (e.g., Pepstatin A as a control, or test inhibitor like IN-11)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission wavelengths specific to the substrate, e.g., Ex/Em = 330/450 nm or 490/520 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the HIV-1 Protease substrate in assay buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., IN-11) and the control inhibitor in assay buffer.

    • Prepare a working solution of recombinant HIV-1 Protease in assay buffer. Keep on ice.

  • Assay Setup (per well):

    • Enzyme Control (EC): 50 µL of assay buffer.

    • Inhibitor Control (IC): 40 µL of assay buffer + 10 µL of control inhibitor.

    • Test Inhibitor (Sample): 40 µL of assay buffer + 10 µL of IN-11 dilution.

    • Solvent Control (optional): 40 µL of assay buffer + 10 µL of inhibitor solvent.

  • Enzyme Addition:

    • Add 40 µL of the diluted HIV-1 Protease solution to all wells except the blank.

    • Mix gently and incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation:

    • Add 10 µL of the HIV-1 Protease substrate solution to all wells.

    • Mix the reagents thoroughly.

  • Measurement:

    • Immediately begin measuring the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-5 minutes. Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 60 minutes) and then measure the fluorescence.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percent inhibition for each concentration of the inhibitor using the formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Quantitative Data Summary (Example)

ParameterValueReference
IN-11 IC50 0.41 nM [1]
Pepstatin A IC50 (Control)1.6 µM[2]

Analytical Methods for Quantifying HIV-1 Protease Inhibitors

For pharmacokinetic studies and therapeutic drug monitoring, it is essential to quantify the concentration of protease inhibitors in biological matrices like plasma or cell lysates. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.

LC-MS/MS Quantification of IN-11

This method involves the separation of the analyte (IN-11) from other components in the sample matrix by liquid chromatography, followed by detection and quantification using tandem mass spectrometry.

Protocol: LC-MS/MS Quantification of IN-11 in Human Plasma

Materials:

  • IN-11 analytical standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of IN-11 or a structurally similar compound)

  • Human plasma (blank)

  • Acetonitrile (B52724) (ACN)

  • Formic Acid (FA)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges or protein precipitation reagents

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 20 µL of the internal standard solution.

    • Add 300 µL of cold acetonitrile to precipitate the proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC Separation:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A suitable gradient to separate IN-11 from matrix components.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the specific precursor-to-product ion transitions for IN-11 and the internal standard by infusing the pure compounds into the mass spectrometer.

  • Quantification:

    • Generate a calibration curve by spiking known concentrations of IN-11 into blank plasma and processing the samples as described above.

    • Plot the peak area ratio (Analyte/IS) against the concentration of the calibrators.

    • Use the calibration curve to determine the concentration of IN-11 in the unknown samples.

Quantitative Data Summary (Representative Data for a Generic HIV-1 Protease Inhibitor)

Since specific validation data for an LC-MS/MS assay for IN-11 is not publicly available, the following table provides representative parameters for the quantification of other HIV-1 protease inhibitors in human plasma to illustrate the expected performance of such a method.

ParameterRepresentative Value
Linearity Range 1 - 2000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (% Bias) Within ±15%
Precision (%RSD) < 15%
Recovery > 85%
Matrix Effect Minimal and compensated by IS

Visualizations

HIV-1 Protease Catalytic Mechanism

HIV1_Protease_Catalytic_Mechanism cluster_0 HIV-1 Protease Active Site Asp25 Asp25 (Protonated) Substrate Polypeptide Substrate Asp25->Substrate Proton Donation to Carbonyl Oxygen Asp25_prime Asp25' (Deprotonated) Tetrahedral_Intermediate Tetrahedral Intermediate Asp25_prime->Tetrahedral_Intermediate Intermediate Formation Water Water Molecule Water->Substrate Substrate->Asp25_prime Nucleophilic Attack by Water (activated by Asp25') Products Cleaved Peptides Tetrahedral_Intermediate->Products Collapse and Cleavage

Caption: Catalytic mechanism of HIV-1 Protease.

Experimental Workflow for HIV-1 Protease Inhibitor Screening

Inhibitor_Screening_Workflow Start Start: Compound Library Assay_Prep Prepare Assay Plate (Enzyme, Buffer, Compounds) Start->Assay_Prep Incubation1 Pre-incubation (10-15 min at 37°C) Assay_Prep->Incubation1 Add_Substrate Add Fluorogenic Substrate Incubation1->Add_Substrate Kinetic_Read Kinetic Fluorescence Reading (30-60 min at 37°C) Add_Substrate->Kinetic_Read Data_Analysis Data Analysis (% Inhibition, IC50) Kinetic_Read->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification End End: Confirmed Hits Hit_Identification->End

Caption: Workflow for screening HIV-1 protease inhibitors.

Logical Relationship of Analytical Methods

Analytical_Methods_Relationship cluster_0 Enzyme Activity Measurement cluster_1 Inhibitor Quantification Main_Goal Quantification of HIV-1 Protease-IN-11 Interaction Fluorometric_Assay Fluorometric Assay Main_Goal->Fluorometric_Assay Determines IC50 FRET_Assay FRET Assay Main_Goal->FRET_Assay Determines IC50 LC_MS_MS LC-MS/MS Main_Goal->LC_MS_MS Measures Concentration in Biological Samples HPLC_UV HPLC-UV Main_Goal->HPLC_UV Measures Concentration in Simpler Matrices

Caption: Relationship between analytical methods.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of HIV-1 Protease-IN-11

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HIV-1 protease-IN-11. The focus is on addressing common solubility challenges encountered during experimental work.

Troubleshooting Guide

Low solubility of this compound can hinder in vitro and in vivo studies. This guide provides a systematic approach to troubleshoot and improve its dissolution.

Problem Potential Cause Recommended Solution
Precipitation of this compound in aqueous buffer The compound has low aqueous solubility.- Initial Dissolution in Organic Solvent: First, dissolve the compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) before preparing the final aqueous solution. Note that high concentrations of DMSO can affect some biological assays. - pH Adjustment: Evaluate the pH-solubility profile. For compounds with ionizable groups, adjusting the pH of the buffer can significantly enhance solubility. - Use of Co-solvents: Incorporate water-miscible organic co-solvents such as ethanol, polyethylene (B3416737) glycol (PEG), or propylene (B89431) glycol into the aqueous buffer.
Inconsistent results in biological assays Poor solubility leading to variable compound concentration.- Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments. - Sonication: Use a sonicator to aid in the dissolution of the compound in the chosen solvent system. - Filtration: Filter the final solution through a 0.22 µm filter to remove any undissolved particles that could interfere with the assay.
Low bioavailability in in vivo studies Poor dissolution in gastrointestinal fluids.- Formulation Strategies: Employ advanced formulation techniques such as solid dispersions, micronization, or lipid-based formulations to improve in vivo dissolution and absorption.[1][2]
Difficulty in preparing a stock solution of desired concentration The compound may have limited solubility even in organic solvents.- Test a Range of Solvents: Systematically test the solubility in a variety of pharmaceutically acceptable solvents. - Gentle Heating: Gentle warming of the solution can sometimes improve solubility. However, be cautious of potential compound degradation at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

Q2: How can I prepare a stock solution of this compound?

A2: It is advisable to first attempt dissolving this compound in 100% DMSO. If the desired concentration is not achieved, gentle warming and sonication may be applied. For in vivo studies, a common formulation for poorly soluble compounds involves a mixture of DMSO, Tween 80, and saline (e.g., a 10:5:85 ratio).[5]

Q3: What are solid dispersions and how can they improve the solubility of this compound?

A3: Solid dispersion is a technique where the poorly soluble drug is dispersed in a hydrophilic carrier matrix at the solid-state. This can be achieved by methods like solvent evaporation or melting. The drug in the solid dispersion may exist in an amorphous state, which has higher energy and thus greater solubility and dissolution rate compared to the crystalline form. Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (B124986) (PVP).

Q4: Are there any in vitro assays to screen for improved solubility?

A4: Yes, a kinetic solubility assay can be performed to determine the solubility in various buffer systems and formulations. Additionally, dissolution assays can be used to compare the release profiles of different formulations, such as solid dispersions, against the pure drug.

Q5: How does pH affect the solubility of HIV-1 protease inhibitors?

A5: The solubility of many HIV protease inhibitors is pH-dependent due to the presence of ionizable functional groups. For example, the solubility of Darunavir varies significantly across the physiological pH range. It is crucial to determine the pH-solubility profile of this compound to select the optimal buffer conditions for your experiments.

Data on Structurally Related Compounds

Since specific experimental solubility data for this compound is limited, the following table presents data for Darunavir, a structurally related and well-characterized HIV-1 protease inhibitor, to serve as a reference.

Table 1: Experimental pH-Dependent Solubility of Darunavir

pHMean Solubility (µg/mL)
1.225.0
4.53.5
6.82.0
7.41.8

Data adapted from studies on Darunavir's biopharmaceutical properties.

Table 2: Solubility of Darunavir in Various Solvents

SolventSolubility
WaterPractically insoluble
GlycerolSlightly soluble
Methanol (B129727)Very soluble
EthanolVery soluble
Propylene GlycolHigh solubility
PEG 400High solubility

Data from laser microinterferometry studies on Darunavir.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion of this compound by Solvent Evaporation Method

Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to enhance its aqueous solubility.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or Polyethylene glycol (PEG 6000)

  • Methanol (or another suitable volatile organic solvent)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh this compound and the chosen carrier (e.g., in a 1:4 drug-to-carrier ratio).

  • Dissolve both the drug and the carrier in a minimal amount of methanol in a round-bottom flask.

  • Ensure complete dissolution by gentle swirling or sonication.

  • Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

  • Continue evaporation until a solid film is formed on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the carrier to remove any residual solvent.

  • Scrape the solid dispersion from the flask and pulverize it using a mortar and pestle.

  • Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: HIV-1 Protease Inhibition Assay (Fluorometric)

Objective: To determine the inhibitory activity (IC50) of this compound. This protocol is based on a general fluorometric assay.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease substrate

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 1 mg/mL BSA)

  • This compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO and then dilute further in the assay buffer to the desired final concentrations.

  • In a 96-well black microplate, add the diluted inhibitor solutions. Include wells for a positive control (a known inhibitor like Pepstatin A) and a negative control (DMSO vehicle).

  • Add the HIV-1 Protease solution to all wells except for the blank (substrate only).

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic HIV-1 Protease substrate to all wells.

  • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) in kinetic mode at 37°C for 1-2 hours.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each inhibitor concentration relative to the negative control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_solubility Solubility Enhancement cluster_assay In Vitro Assay cluster_invivo In Vivo Study start This compound Powder dissolve Dissolve in DMSO (Stock Solution) start->dissolve formulate Formulation Strategy (e.g., Solid Dispersion) dissolve->formulate If needed dilute Serial Dilution in Assay Buffer dissolve->dilute formulate->dilute invivo_form In Vivo Formulation formulate->invivo_form assay HIV-1 Protease Inhibition Assay dilute->assay data Data Analysis (IC50 Determination) assay->data animal Animal Dosing invivo_form->animal pk_pd PK/PD Analysis animal->pk_pd

Caption: Experimental workflow for evaluating this compound.

troubleshooting_logic cluster_aqueous Aqueous Media cluster_invivo In Vivo cluster_stock Stock Solution start Issue: Low Solubility of This compound precipitate Precipitation in Buffer? start->precipitate low_bio Low Bioavailability? start->low_bio stock_issue Difficulty Preparing Stock? start->stock_issue check_dmso Use DMSO Stock? precipitate->check_dmso Yes adjust_ph Adjust pH? check_dmso->adjust_ph Still precipitates add_cosolvent Add Co-solvent? adjust_ph->add_cosolvent Still precipitates formulation Employ Formulation Strategy (Solid Dispersion, etc.) low_bio->formulation Yes test_solvents Test Other Solvents? stock_issue->test_solvents Yes gentle_heat Apply Gentle Heat? test_solvents->gentle_heat Still insoluble

Caption: Troubleshooting logic for solubility issues.

hiv_protease_inhibition gag_pol Gag-Pol Polyprotein hiv_protease HIV-1 Protease gag_pol->hiv_protease cleavage Cleavage hiv_protease->cleavage inhibition Inhibition hiv_protease->inhibition structural_proteins Mature Structural Proteins cleavage->structural_proteins functional_enzymes Mature Functional Enzymes cleavage->functional_enzymes virion Infectious Virion Assembly structural_proteins->virion functional_enzymes->virion inhibitor This compound inhibitor->inhibition non_infectious Non-infectious Virions inhibition->non_infectious

Caption: HIV-1 Protease inhibition pathway.

References

Technical Support Center: Overcoming Experimental Variability with HIV-1 Protease Inhibitor IN-11

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with the HIV-1 protease inhibitor, IN-11. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate potential experimental challenges and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during in vitro and cell-based assays involving HIV-1 protease and its inhibitors.

Q1: My IC50 value for IN-11 is significantly higher than the reported value of 0.41 nM. What are the potential causes?

Several factors can contribute to a higher than expected IC50 value. Consider the following:

  • Enzyme Activity: The activity of your recombinant HIV-1 protease may be suboptimal. Ensure the enzyme is properly stored and handled to maintain its catalytic function. It is advisable to perform a quality control check on each new batch of enzyme.

  • Substrate Concentration: The concentration of the fluorogenic substrate used in your assay is critical. If the substrate concentration is too high relative to the Km, it can lead to an underestimation of inhibitor potency. We recommend using a substrate concentration at or below the Km value.

  • Assay Buffer Composition: The pH, ionic strength, and presence of additives in your assay buffer can influence enzyme activity and inhibitor binding. Ensure your buffer conditions are optimized and consistent across experiments.

  • Solvent Effects: IN-11 is likely dissolved in a solvent like DMSO. High concentrations of DMSO in the final assay volume can inhibit enzyme activity. It is recommended to keep the final DMSO concentration below 1%.

  • Incubation Times: Pre-incubation of the enzyme with the inhibitor before adding the substrate can be crucial for potent, slow-binding inhibitors. The incubation time should be sufficient to allow the inhibitor to reach its binding equilibrium.

  • Plate Effects: Adsorption of the inhibitor or enzyme to the microplate surface can reduce their effective concentrations. Using low-binding plates can mitigate this issue.

Q2: I am observing significant well-to-well variability in my fluorescence readings. How can I improve the consistency of my assay?

High variability can obscure real differences between your experimental conditions. To improve consistency:

  • Pipetting Accuracy: Ensure your pipettes are properly calibrated and that your pipetting technique is consistent. For small volumes, consider using a multi-channel pipette or an automated liquid handler.

  • Mixing: Inadequate mixing of reagents in the wells can lead to heterogeneous reaction rates. Ensure thorough but gentle mixing after each reagent addition.

  • Temperature Control: HIV-1 protease activity is temperature-dependent.[1] Use a temperature-controlled plate reader or incubator to maintain a consistent temperature throughout the assay.

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can lead to "edge effects." To minimize this, avoid using the outermost wells for critical samples or fill them with buffer.

  • Reagent Stability: Ensure all reagents, including the enzyme, substrate, and inhibitor, are properly stored and have not undergone multiple freeze-thaw cycles, which can degrade their activity.[1]

Q3: My negative control (no inhibitor) shows low or no enzyme activity. What should I do?

A lack of activity in the negative control points to a fundamental problem with the assay components:

  • Enzyme Inactivity: The HIV-1 protease may be inactive due to improper storage, handling, or degradation.[2] Use a fresh aliquot of the enzyme and verify its activity with a known substrate.

  • Substrate Degradation: The fluorogenic substrate may have degraded. Protect the substrate from light and store it as recommended by the manufacturer.

  • Incorrect Buffer Conditions: The assay buffer may not be at the optimal pH for enzyme activity. Verify the pH of your buffer.

  • Reader Settings: Ensure the excitation and emission wavelengths on your fluorescence plate reader are correctly set for the specific fluorophore being used.[1]

Q4: I am screening IN-11 against drug-resistant HIV-1 protease variants and not seeing a significant shift in the IC50. Is this expected?

While IN-11 has been reported to exhibit significant activity against drug-resistant variants, the magnitude of the IC50 shift will depend on the specific mutations present in the protease.[3]

  • Primary vs. Secondary Mutations: Primary mutations occur in the active site and directly impact inhibitor binding, while secondary mutations are located outside the active site and can compensate for the effects of primary mutations. The resistance profile of IN-11 will be specific to the combination of mutations.

  • Cross-Resistance: Some mutations confer resistance to multiple protease inhibitors. It is important to know the mutational profile of the protease variants you are testing.

  • Assay Sensitivity: Ensure your assay has a wide enough dynamic range to detect subtle shifts in IC50 values.

Q5: What are the key differences and considerations when moving from an in vitro enzymatic assay to a cell-based assay for IN-11?

Transitioning to a cell-based assay introduces several new variables:

  • Cell Permeability: IN-11 must be able to cross the cell membrane to reach the viral protease within the cell. Poor cell permeability will result in lower apparent potency in a cell-based assay compared to an enzymatic assay.

  • Cytotoxicity: High concentrations of IN-11 or the delivery vehicle (e.g., DMSO) may be toxic to the cells, affecting cell viability and viral replication. It is essential to determine the cytotoxic concentration (CC50) of the compound.

  • Off-Target Effects: In a cellular context, IN-11 could potentially interact with other cellular proteins, leading to off-target effects that might influence the assay readout.

  • Metabolism: The compound may be metabolized by the cells, reducing its effective concentration over the course of the experiment.

  • Protein Binding: IN-11 may bind to serum proteins in the cell culture medium, reducing its free concentration available to inhibit the protease.

Quantitative Data Summary

The following tables summarize key quantitative data for common HIV-1 protease inhibitors. This data can serve as a reference for your own experiments.

Table 1: In Vitro Potency of Selected HIV-1 Protease Inhibitors

InhibitorIC50 (nM)EC50 (nM)TargetReference
IN-11 0.41-Wild-Type HIV-1 Protease
Saquinavir-37.7Wild-Type HIV-1 in MT4 cells
Darunavir-1Wild-Type and Mutant HIV Proteases
Lopinavir--Wild-Type HIV-1 Protease
Atazanavir--Wild-Type HIV-1 Protease
NelfinavirK_i_ = 2.09 - 60Wild-Type HIV-1 Protease and various strains
Amprenavir-12Clinical Viral Isolates

Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols

This section provides a generalized protocol for a common in vitro HIV-1 protease inhibitor screening assay.

In Vitro Fluorogenic HIV-1 Protease Assay

This protocol is a general guideline and may need to be optimized for your specific laboratory conditions and reagents.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA)

  • IN-11 and other control inhibitors

  • DMSO (or other suitable solvent)

  • Black, flat-bottom 96-well or 384-well microplates (low-binding recommended)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of IN-11 in DMSO.

    • Create a serial dilution of the IN-11 stock solution in assay buffer to generate a range of concentrations for testing. Also, prepare a solvent control (DMSO in assay buffer).

    • Dilute the recombinant HIV-1 protease to the desired working concentration in cold assay buffer. Keep the enzyme on ice.

    • Dilute the fluorogenic substrate to the desired working concentration in assay buffer. Protect the substrate from light.

  • Assay Setup:

    • Add a small volume (e.g., 5 µL) of each inhibitor dilution or solvent control to the wells of the microplate.

    • Add the diluted HIV-1 protease (e.g., 40 µL) to each well.

    • Mix gently and pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the diluted substrate (e.g., 5 µL) to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the substrate.

    • Measure the fluorescence kinetically over a period of time (e.g., 1-3 hours) at the assay temperature.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each well.

    • Plot the reaction velocity as a function of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships to aid in troubleshooting.

G Diagram 1: General Workflow for HIV-1 Protease Inhibitor Screening prep Reagent Preparation (Inhibitor, Enzyme, Substrate) plate Plate Loading (Inhibitor/Control) prep->plate pre_incubate Add Enzyme & Pre-incubate plate->pre_incubate initiate Add Substrate & Initiate Reaction pre_incubate->initiate read Kinetic Fluorescence Reading initiate->read analyze Data Analysis (Calculate IC50) read->analyze

Caption: General workflow for an in vitro HIV-1 protease inhibitor screening assay.

G Diagram 2: Troubleshooting Logic for High IC50 Values start High IC50 Observed sub_optimal_enzyme Sub-optimal Enzyme Activity? start->sub_optimal_enzyme incorrect_substrate Incorrect Substrate Conc.? start->incorrect_substrate buffer_issues Assay Buffer Issues? start->buffer_issues incubation_time Insufficient Incubation Time? start->incubation_time check_enzyme Action: QC Enzyme Batch sub_optimal_enzyme->check_enzyme Yes adjust_substrate Action: Use Substrate at/below Km incorrect_substrate->adjust_substrate Yes optimize_buffer Action: Optimize/Verify Buffer pH & Composition buffer_issues->optimize_buffer Yes increase_incubation Action: Increase Pre-incubation Time incubation_time->increase_incubation Yes

Caption: Troubleshooting guide for unexpectedly high IC50 values in HIV-1 protease assays.

G Diagram 3: In Vitro vs. Cell-Based Assay Considerations cluster_invitro In Vitro Factors cluster_cellbased Additional Cell-Based Factors invitro In Vitro Assay (Biochemical) enzyme_activity Enzyme Purity & Activity invitro->enzyme_activity inhibitor_binding Direct Inhibitor-Enzyme Binding invitro->inhibitor_binding cellbased Cell-Based Assay (Physiological) permeability Cell Permeability cellbased->permeability cytotoxicity Cytotoxicity cellbased->cytotoxicity metabolism Compound Metabolism cellbased->metabolism off_target Off-Target Effects cellbased->off_target protein_binding Serum Protein Binding cellbased->protein_binding inhibitor_binding->cellbased Informs

Caption: Key factors to consider when transitioning from in vitro to cell-based assays.

References

Technical Support Center: HIV-1 Protease-IN-11 Off-Target Effects Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the investigational compound HIV-1 protease-IN-11.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for this compound?

A1: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended target, in this case, HIV-1 protease.[1] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translational efficacy from preclinical to clinical settings.[1] Given that many therapeutic agents exhibit polypharmacology (binding to multiple targets), it is crucial to characterize the selectivity profile of this compound to ensure that the observed antiviral activity is a direct result of inhibiting HIV-1 protease and to identify any potential liabilities.[2][3]

Q2: I am observing a cellular phenotype that is inconsistent with HIV-1 protease inhibition. Could this be an off-target effect of this compound?

A2: It is possible. If the observed phenotype, such as unexpected cell death or activation of a signaling pathway, does not align with the known downstream consequences of HIV-1 protease inhibition, an off-target effect should be considered. To investigate this, a multi-pronged approach is recommended, including comparing the phenotype with known effects of other HIV-1 protease inhibitors and employing techniques to identify other potential binding partners of your compound.[4]

Q3: How can I proactively minimize the risk of off-target effects in my experiments with this compound?

A3: To minimize off-target effects, it is advisable to:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that effectively inhibits HIV-1 protease activity. Higher concentrations increase the likelihood of binding to lower-affinity off-targets.

  • Utilize Control Compounds: Include well-characterized, highly selective HIV-1 protease inhibitors as controls to distinguish between on-target and potential off-target effects.

  • Confirm Target Engagement: Employ methods like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is engaging with HIV-1 protease in your experimental system.

Troubleshooting Guides

Issue 1: Inconsistent or weaker than expected inhibition of HIV-1 replication in cell-based assays.

This could be due to poor cell permeability of this compound, compound efflux by cellular transporters, or rapid metabolism of the compound. It is also possible that off-target effects are counteracting the antiviral activity.

Troubleshooting Workflow:

start Inconsistent/Weak Inhibition permeability Assess Cell Permeability (e.g., PAMPA) start->permeability efflux Use Efflux Pump Inhibitors or Efflux Transporter-Deficient Cell Lines start->efflux metabolism Incubate with Liver Microsomes (LC-MS Analysis) start->metabolism off_target_screen Perform Broad Off-Target Screen (e.g., Kinase Panel) start->off_target_screen Optimize Compound Formulation Optimize Compound Formulation permeability->Optimize Compound Formulation Co-administer with Inhibitor Co-administer with Inhibitor efflux->Co-administer with Inhibitor Modify Compound Structure Modify Compound Structure metabolism->Modify Compound Structure Identify Counteracting Pathways Identify Counteracting Pathways off_target_screen->Identify Counteracting Pathways

Caption: Troubleshooting workflow for weak inhibition.

Issue 2: Significant cytotoxicity observed at concentrations required for HIV-1 protease inhibition.

This suggests that this compound may be interacting with essential host cell proteins.

Troubleshooting Steps:

  • Determine the Therapeutic Window: Carefully titrate the compound to determine the concentration range where it inhibits HIV-1 protease without causing significant cell death.

  • Chemical Proteomics: Employ techniques like affinity-based pull-down or activity-based protein profiling (ABPP) to identify cellular binding partners of this compound.

  • Phenotypic Screening: Compare the observed cytotoxic phenotype with databases of phenotypes induced by compounds with known mechanisms of action.

Experimental Workflow for Off-Target Identification:

start Observed Cytotoxicity proteomics Chemical Proteomics (e.g., Affinity Pull-down, CETSA) start->proteomics mass_spec Mass Spectrometry (MS) Analysis proteomics->mass_spec hit_id Identification of Potential Off-Targets mass_spec->hit_id validation Validate Hits (e.g., siRNA, Recombinant Protein Assays) hit_id->validation

Caption: Workflow for identifying cytotoxic off-targets.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the characterization of this compound's selectivity.

Table 1: Kinase Selectivity Profile of this compound (1 µM)

Kinase Target% Inhibition
CDK2/cyclin A85%
GSK3β78%
ROCK165%
PKA15%
MAPK110%
HIV-1 Protease95% (On-Target)

This hypothetical data suggests that at 1 µM, this compound may have off-target activity against CDK2, GSK3β, and ROCK1.

Table 2: Cellular Thermal Shift Assay (CETSA) Data

ProteinTagg (°C) with VehicleTagg (°C) with this compoundΔTagg (°C)
HIV-1 Protease52.558.2+5.7
CDK248.151.5+3.4
GAPDH65.065.2+0.2

This hypothetical CETSA data confirms target engagement with HIV-1 protease in a cellular context and suggests a potential off-target interaction with CDK2.

Key Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To assess the inhibitory activity of this compound against a panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the compound to the desired screening concentration (e.g., 1 µM).

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add the diluted this compound or a vehicle control (DMSO) to the wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add a detection reagent (e.g., ADP-Glo™) to measure kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to the vehicle control.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target(s) in a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells expressing HIV-1 protease with this compound or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction by centrifugation.

  • Detection: Analyze the amount of soluble target protein (and potential off-targets) remaining in the supernatant by Western blot or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Signaling Pathway Analysis

If off-target analysis identifies a specific kinase, for example, CDK2, as a potential off-target, it is crucial to understand the downstream consequences.

Hypothetical Signaling Pathway Affected by Off-Target Inhibition of CDK2:

cluster_0 G1/S Transition CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates pRB pRB CDK2->pRB phosphorylates (inactivates) E2F E2F pRB->E2F inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates IN11 This compound IN11->CDK2 Inhibits (Off-Target)

References

Cell line specific issues with HIV-1 protease-IN-11

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HIV-1 Protease-IN-11. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound (also referred to as compound 34a) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, non-peptidyl inhibitor of the HIV-1 protease.[1] The HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins.[2] By binding to the active site of the protease, IN-11 blocks this cleavage process, resulting in the production of immature, non-infectious viral particles. This ultimately inhibits viral replication.

Q2: In which cell lines has the antiviral activity of this compound been evaluated?

A2: The primary antiviral activity and cytotoxicity of this compound and its analogs have been evaluated in human T-cell lines, which are a natural target for HIV infection. A key study utilized the MT-2 human T-cell leukemia cell line to determine the compound's efficacy against wild-type HIV-1 (NL4-3 strain).[1] MT-2 cells are highly susceptible to HIV-1 infection and are commonly used in antiviral screening assays.[3][4][5][6]

Q3: What are some common cell lines used for HIV-1 research and why?

A3: Several T-lymphocyte derived cell lines are routinely used in HIV research due to their high susceptibility to viral infection and ability to support robust viral replication. These include:

  • MT-2 cells: These cells are particularly sensitive to HIV-1-induced cytopathic effects, making them useful for syncytium-forming assays.[5][7]

  • H9 cells: A clonal derivative of the HUT 78 cell line, H9 cells are permissive for HIV-1 replication and have been historically used for the isolation and propagation of the virus.[8][9]

  • CEM-SS cells: These cells are another T-lymphoblastoid cell line cloned for their high sensitivity to viral-induced cell fusion (syncytia formation).[10][11][12][13]

The choice of cell line can influence experimental outcomes, and it is crucial to select a line that is appropriate for the specific research question.

Q4: Are there known off-target effects for HIV-1 protease inhibitors in general?

A4: Yes, various HIV-1 protease inhibitors have been associated with off-target effects that can lead to side effects in clinical use. These can include metabolic complications such as dyslipidemia and insulin (B600854) resistance.[14] Some protease inhibitors have been shown to interact with cellular proteins, including those involved in apoptosis and cell signaling pathways.[14][15] While specific off-target effects for IN-11 have not been extensively documented, it is a factor to consider in experimental design.

Troubleshooting Guide

Problem 1: Lower than expected antiviral activity in my cell line.

  • Possible Cause 1: Cell line variability. Different cell lines can exhibit varying levels of susceptibility to HIV-1 infection and may metabolize compounds differently. The published data for IN-11 uses MT-2 cells. If you are using a different cell line (e.g., HEK293T for pseudovirus production or other T-cell lines like Jurkat or CEM), the effective concentration may differ.

  • Troubleshooting Steps:

    • Confirm Cell Line Susceptibility: Ensure your cell line is readily infectible with the HIV-1 strain you are using. You can titrate your virus stock on your specific cell line to determine the optimal infection dose.

    • Perform a Dose-Response Curve: Test a wider range of IN-11 concentrations to determine the EC50 specific to your cell line and experimental conditions.

    • Consider a Different Cell Line: If feasible, compare the activity of IN-11 in your cell line with its activity in a standard cell line like MT-2.

  • Possible Cause 2: Compound Stability and Storage. Improper storage of IN-11 can lead to degradation and loss of activity.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored as recommended by the manufacturer, typically at -20°C or -80°C.

    • Prepare Fresh Solutions: Prepare fresh working solutions of IN-11 from a new aliquot of the stock solution for each experiment.

Problem 2: High cytotoxicity observed in my cell line.

  • Possible Cause 1: Cell line-specific sensitivity. Some cell lines may be more sensitive to the cytotoxic effects of a compound than others. The published data for IN-11 indicates relatively low cytotoxicity in MT-2 cells.

  • Troubleshooting Steps:

    • Determine the CC50: Perform a cytotoxicity assay (e.g., MTT or XTT assay) to determine the 50% cytotoxic concentration (CC50) of IN-11 in your specific cell line.

    • Calculate the Selectivity Index (SI): The SI is the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI indicates a more favorable therapeutic window. Compare the SI in your cell line to the published data.

    • Use Lower Concentrations: If the SI is low, consider using lower concentrations of IN-11 in your antiviral assays, though this may impact the observed efficacy.

  • Possible Cause 2: Solvent Toxicity. The solvent used to dissolve IN-11 (e.g., DMSO) can be toxic to cells at high concentrations.

  • Troubleshooting Steps:

    • Include a Solvent Control: Always include a vehicle control (cells treated with the same concentration of solvent used for the highest drug concentration) in your experiments.

    • Minimize Solvent Concentration: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO).

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound (compound 34a) and a closely related analog (compound 34b) from the primary literature.

CompoundCell LineVirus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI)
IN-11 (34a) MT-2HIV-1 (NL4-3)Data not specified>100Not applicable
Analog (34b) MT-2HIV-1 (NL4-3)0.019>100>5263
Analog (34b) MT-2Darunavir-resistant strain0.042>100>2381

EC50: 50% effective concentration for inhibition of viral replication. CC50: 50% cytotoxic concentration. SI: Selectivity Index (CC50/EC50). (Data extracted from: Zhou, H., et al. (2023). Design, synthesis, and biological evaluation of novel HIV-1 protease inhibitors containing pyrrolidine-derived P2 ligands to combat drug-resistant variant. European Journal of Medicinal Chemistry, 255, 115389.)

Key Experimental Protocols

1. Anti-HIV-1 Activity Assay (MT-2 Cell-Based)

This protocol is a representative method for determining the antiviral efficacy of this compound.

  • Cell Seeding: Seed MT-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium.

  • Infection: Add the diluted compound to the cells, followed by the addition of HIV-1 (NL4-3 strain) at a predetermined multiplicity of infection (MOI). Include a "virus only" control (no compound) and a "cells only" control (no virus or compound).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • Readout: Assess the cytopathic effect (CPE) of the virus. Cell viability can be quantified using an XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. The absorbance is read at 450 nm.

  • Data Analysis: Calculate the percentage of cell protection for each compound concentration relative to the virus and cell controls. The EC50 value is determined by plotting the percentage of protection against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

2. Cytotoxicity Assay (MTT/XTT)

This protocol outlines a general method for assessing the cytotoxicity of this compound.

  • Cell Seeding: Seed the desired cell line (e.g., MT-2, H9, CEM-SS) in a 96-well plate at an appropriate density.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a "cells only" control with no compound.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 4-5 days) at 37°C in a 5% CO2 incubator.

  • MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization and Readout: If using MTT, add a solubilizing agent (e.g., DMSO or a detergent solution). Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

HIV_Protease_Inhibition cluster_virus HIV-1 Life Cycle cluster_inhibition Mechanism of IN-11 HIV_RNA Viral RNA Reverse_Transcription Reverse Transcription HIV_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration Host_DNA Host DNA Integration->Host_DNA Transcription_Translation Transcription & Translation Host_DNA->Transcription_Translation Gag_Pol Gag-Pol Polyprotein Transcription_Translation->Gag_Pol HIV_Protease HIV-1 Protease Gag_Pol->HIV_Protease Cleavage Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Virion_Assembly Virion Assembly & Budding Mature_Proteins->Virion_Assembly Mature_Virion Mature, Infectious Virion Virion_Assembly->Mature_Virion IN11 This compound IN11->HIV_Protease Inhibits

Caption: Mechanism of action of this compound in the viral life cycle.

Troubleshooting_Workflow Start Experiment Start Issue Unexpected Results (Low Activity or High Toxicity) Start->Issue Check_Cells Verify Cell Line: - Susceptibility - Health - Passage Number Issue->Check_Cells Cell-related? Check_Compound Verify Compound: - Storage - Fresh Dilutions Issue->Check_Compound Compound-related? Check_Protocol Review Protocol: - Concentrations - Incubation Times - Controls Issue->Check_Protocol Protocol-related? Dose_Response Perform Dose-Response (EC50 and CC50) Check_Cells->Dose_Response Check_Compound->Dose_Response Check_Protocol->Dose_Response Compare_Data Compare Data to Published Results Dose_Response->Compare_Data Optimize Optimize Protocol or Select New Cell Line Compare_Data->Optimize

Caption: Troubleshooting workflow for experiments with this compound.

References

Technical Support Center: In Vitro Studies with HIV-1 Protease Inhibitor IN-11

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HIV-1 protease inhibitor IN-11 in vitro. The information is designed to help prevent the degradation of the HIV-1 protease-IN-11 complex and ensure the accuracy and reproducibility of experimental results.

Introduction to HIV-1 Protease and IN-11

Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme for the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme is a key strategy in antiretroviral therapy.

This compound , also identified as compound 34a , is a potent, novel inhibitor of HIV-1 protease with an IC50 of 0.41 nM.[1][2] It has demonstrated significant activity against drug-resistant variants of the virus.[1][2] Another compound, referred to as HIV-IN-11 , belongs to the hydroxylaminoglutaramide (HAPA) transition state isostere series and acts as a competitive inhibitor with a Ki of 0.049 nM.[3] This guide will primarily focus on challenges related to the more recently described This compound (compound 34a) .

Frequently Asked Questions (FAQs)

Q1: What are the common causes of HIV-1 protease degradation in vitro?

A1: HIV-1 protease is a dimeric aspartyl protease, and its stability is crucial for its activity. Several factors can contribute to its degradation in vitro:

  • Autoproteolysis: At high concentrations, HIV-1 protease can cleave itself, leading to inactivation.

  • pH Instability: The enzyme is active over a specific pH range, typically acidic to neutral. Deviations from the optimal pH can lead to denaturation and degradation.

  • Temperature Sensitivity: Like most enzymes, HIV-1 protease is sensitive to high temperatures, which can cause unfolding and aggregation.

  • Oxidation: Exposure to oxidizing agents can damage amino acid residues critical for structure and function.

  • Presence of other proteases: Contamination of the sample with other proteases can lead to the degradation of the HIV-1 protease.

Q2: How does the binding of IN-11 affect the stability of HIV-1 protease?

A2: Inhibitor binding generally stabilizes the HIV-1 protease dimer. By occupying the active site, competitive inhibitors can protect the enzyme from autoproteolysis and conformational changes that lead to degradation. While specific data on the thermal stability of the this compound complex is not yet widely available, potent inhibitors are known to increase the melting temperature (Tm) of the protease, indicating enhanced stability.

Q3: What are the optimal storage conditions for HIV-1 protease and the IN-11 inhibitor?

A3:

  • HIV-1 Protease: The purified enzyme should be stored at -80°C in a suitable buffer, often containing glycerol (B35011) to prevent freezing-induced denaturation. Aliquoting the enzyme is recommended to avoid repeated freeze-thaw cycles.

  • IN-11: As a small molecule inhibitor, IN-11 is likely to be more stable. It should be stored as a stock solution in an appropriate solvent (e.g., DMSO) at -20°C or -80°C, protected from light and moisture.

Troubleshooting Guide: Preventing Degradation of the this compound Complex

This guide addresses specific issues that may arise during in vitro experiments involving HIV-1 protease and IN-11.

Problem Possible Cause Recommended Solution
Loss of Protease Activity Over Time Autoproteolysis of the enzyme.Work at lower enzyme concentrations whenever possible. Keep the enzyme on ice. Add the inhibitor to the enzyme as early as feasible in your experimental setup.
pH drift in the assay buffer.Use a well-buffered solution within the optimal pH range for the protease (typically pH 4.5-6.5). Verify the pH of your buffers before each experiment.
Oxidation of the enzyme.Include a reducing agent, such as Dithiothreitol (DTT) or β-mercaptoethanol (BME), in your buffers.
Precipitation of the Protease-Inhibitor Complex High protein concentration.Perform experiments at the lowest effective protease concentration.
Suboptimal buffer conditions (e.g., ionic strength, pH).Optimize the buffer composition. Consider screening different buffers or adding stabilizing agents like glycerol (10-20%).
Inhibitor insolubility.Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve IN-11 is compatible with your assay and does not cause precipitation.
Inconsistent IC50/Ki Values for IN-11 Degradation of the protease during the assay.Follow the recommendations for preventing protease degradation mentioned above. Pre-incubate the enzyme with the inhibitor for a set period before adding the substrate to allow for stable complex formation.
Degradation of the IN-11 inhibitor.Prepare fresh dilutions of IN-11 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Variability in enzyme activity.Use a consistent source and batch of HIV-1 protease. Perform a positive control with a known inhibitor to validate enzyme activity in each experiment.

Experimental Protocols

Protocol 1: General HIV-1 Protease Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and is suitable for assessing the inhibitory activity of IN-11.

Materials:

  • Recombinant HIV-1 Protease

  • HIV-1 Protease Substrate (fluorogenic)

  • Assay Buffer (e.g., 50 mM Sodium Acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% Glycerol, pH 4.7)

  • IN-11 stock solution (in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = ~340/~490 nm, specific to the substrate)

Procedure:

  • Prepare serial dilutions of IN-11 in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).

  • Add 10 µL of each IN-11 dilution or vehicle control to the wells of the microplate.

  • Prepare a working solution of HIV-1 protease in cold Assay Buffer. Add 80 µL of the enzyme solution to each well.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Prepare a working solution of the fluorogenic substrate in Assay Buffer.

  • Initiate the reaction by adding 10 µL of the substrate solution to each well.

  • Immediately measure the fluorescence in a kinetic mode at 37°C for 60-120 minutes, taking readings every 1-2 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each IN-11 concentration and calculate the IC50 value.

Protocol 2: In Vitro Degradation Assay

This protocol can be used to assess the stability of the this compound complex under different conditions.

Materials:

  • Recombinant HIV-1 Protease

  • IN-11

  • Incubation Buffer (e.g., PBS with varying pH, or different buffer systems)

  • SDS-PAGE gels and reagents

  • Western blot reagents (anti-HIV-1 protease antibody)

  • Densitometer

Procedure:

  • Prepare solutions of HIV-1 protease in the desired incubation buffer.

  • Prepare a parallel set of solutions containing HIV-1 protease pre-incubated with a saturating concentration of IN-11.

  • Incubate the samples at a specific temperature (e.g., 37°C) for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • At each time point, take an aliquot of each sample and immediately add SDS-PAGE loading buffer to stop any further reaction or degradation.

  • Run the samples on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody specific for HIV-1 protease.

  • Develop the blot and quantify the intensity of the intact protease band using a densitometer.

  • Plot the percentage of intact protease remaining over time for both conditions (with and without IN-11) to assess the stabilizing effect of the inhibitor.

Data Presentation

Table 1: Properties of HIV-1 Protease Inhibitor IN-11 Variants

Inhibitor Designation Alternate Name Inhibitor Class IC50 / Ki Reference
This compoundCompound 34aPotent, active against resistant variants0.41 nM (IC50)
HIV-IN-11MK-944a (L-756,423)Competitive, HAPA series0.049 nM (Ki)

Visualizations

Experimental_Workflow_for_IN11_Inhibition_Assay Workflow for IN-11 Inhibition Assay prep_reagents Prepare Reagents (Buffer, IN-11 dilutions, Enzyme, Substrate) add_inhibitor Add IN-11/Vehicle to Plate prep_reagents->add_inhibitor add_enzyme Add HIV-1 Protease add_inhibitor->add_enzyme pre_incubate Pre-incubate (15 min, RT) add_enzyme->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate measure_fluorescence Kinetic Fluorescence Reading (37°C) add_substrate->measure_fluorescence analyze_data Data Analysis (Calculate Rate, % Inhibition, IC50) measure_fluorescence->analyze_data

Caption: Workflow for determining the IC50 of IN-11 against HIV-1 protease.

Logical_Troubleshooting_Flow Troubleshooting Logic for Loss of Protease Activity start Problem: Loss of Protease Activity check_autoproteolysis Is Enzyme Concentration High? start->check_autoproteolysis solution_autoproteolysis Reduce Enzyme Concentration Keep on Ice check_autoproteolysis->solution_autoproteolysis Yes check_buffer Is Buffer pH Correct and Stable? check_autoproteolysis->check_buffer No end Problem Resolved solution_autoproteolysis->end solution_buffer Verify/Remake Buffer Use Stronger Buffer check_buffer->solution_buffer No check_oxidation Is a Reducing Agent Present? check_buffer->check_oxidation Yes solution_buffer->end solution_oxidation Add DTT or BME to Buffers check_oxidation->solution_oxidation No check_oxidation->end Yes solution_oxidation->end

Caption: A logical workflow for troubleshooting the loss of HIV-1 protease activity.

References

Technical Support Center: Refining Purification Methods for HIV-1 Protease-IN-11 Complex

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of the HIV-1 protease-IN-11 complex.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges that may arise during the expression, purification, and characterization of the this compound complex.

Question Answer
Expression & Lysis
1. Why is the expression level of my recombinant HIV-1 protease low?Low expression can be due to the cytotoxicity of the protease.[1] To mitigate this, consider optimizing codon usage for the E. coli expression host and using expression strains that tightly control basal expression.[2][3] Adding 1% (w/v) glucose to the growth media can also help minimize basal expression before induction.[2][3]
2. My HIV-1 protease is expressed in inclusion bodies. How can I obtain active protein?Expression in inclusion bodies is common for HIV-1 protease. A typical workflow involves solubilizing the inclusion bodies with strong denaturants like 8M urea (B33335), followed by a refolding step. Refolding can be achieved by dialysis or rapid dilution into a suitable refolding buffer. A simple refolding procedure on a HiTrap Chelating column has been shown to yield a recovery of over 80%.
3. How can I improve the yield of active protease from inclusion bodies?Optimizing the refolding process is key. This includes screening different refolding buffer compositions (pH, additives like L-arginine to suppress aggregation) and temperatures. A study reported obtaining 5.5 mg of active protease from 19.5 mg of refolded fusion protein. Using a fusion tag like Thioredoxin (Trx) has also been shown to improve recovery.
Complex Formation & Purification
4. At what stage should I introduce the IN-11 inhibitor?IN-11 should be added after the protease has been refolded and is in its active conformation. Incubate the purified, active protease with a molar excess of IN-11 to ensure complete complex formation before proceeding with final purification steps like size-exclusion chromatography.
5. I am observing low binding of the protease to my affinity column. What could be the issue?If using a substrate-analog affinity resin, ensure the active site is accessible. If the protease is bound to a competitive inhibitor, it will not bind to the column. For pepstatin-agarose affinity chromatography, proper folding and dimerization of the protease are necessary for binding. Also, verify the pH and ionic strength of your binding buffer.
6. My protein is precipitating during purification. How can I prevent this?Protein aggregation is a common issue. Ensure your buffers are optimized for pH and ionic strength. The addition of stabilizing agents such as glycerol (B35011) (5%) or non-ionic detergents (e.g., Triton X-100) can help maintain solubility. Performing all purification steps at 4°C is also recommended to enhance stability.
7. How can I remove unbound IN-11 inhibitor from my purified complex?Size-exclusion chromatography (SEC) is an excellent final "polishing" step. It will separate the larger protease-inhibitor complex from the smaller, unbound IN-11 molecules based on their size.
8. How do I confirm that I have a stable protease-IN-11 complex?The stability of the complex can be assessed using techniques like native PAGE, size-exclusion chromatography (which should show a single, monodisperse peak), and functional assays to confirm the inhibition of proteolytic activity.
Purity & Activity
9. My final product contains non-specific proteins. How can I improve purity?Introduce additional purification steps. A multi-step approach is common, for instance, combining affinity chromatography with ion-exchange and size-exclusion chromatography. Including 0.1% NP-40 during the binding step of affinity chromatography can help eliminate non-specific binding.
10. The purified protease shows no or very low activity, so I cannot assess inhibitor binding. What went wrong?The protease may have misfolded during purification from inclusion bodies. Revisit your refolding protocol, screening different conditions. The wild-type protease is also prone to self-degradation, so keeping it at low temperatures and in an appropriate buffer is crucial. The optimal pH for activity is around 4.7-5.0.
11. My purified complex is showing proteolytic activity. What does this mean?This indicates that not all of the protease is bound to the IN-11 inhibitor. Increase the molar excess of IN-11 during the complex formation step and allow for a sufficient incubation time. Re-purify the complex using size-exclusion chromatography to separate the fully bound complex from any unbound or partially bound protease.

Quantitative Data Summary

The following tables summarize quantitative data reported in the literature for HIV-1 protease purification. Note that specific data for the IN-11 complex is not extensively published; however, the data for the protease alone provides a useful benchmark.

Table 1: Purification Yields of Recombinant HIV-1 Protease

Expression SystemPurification MethodReported YieldReference
E. coli (pET32a vector)Ni-Sepharose & Q-Sepharose4 mg/L of cell culture
E. coli (pET32a vector)Not specified5.5 mg/L (active protease after cleavage)
E. coli (DsbA fusion)HiTrap Chelating column> 2 mg/L of fermentation broth
E. coliQAE-Sepharose, Hexyl Agarose, MonoS, Superose 6~100 µg from 18g E. coli paste

Table 2: Specific Activity of Purified HIV-1 Protease

Protease VariantSpecific Activity (µmol/min/mg)Optimal pHReference
Wild-type1.194.7
HIV-1 C-SA2.81Not Specified
Wild-type (Pepstatin A purified)3.7 (nmol/min/µg)Not Specified

Table 3: Inhibitory Activity of IN-11

InhibitorTargetIC₅₀Reference
IN-11HIV-1 Protease0.41 nM

Experimental Protocols & Methodologies

Below are detailed methodologies for key experiments involved in the purification of the this compound complex.

Method 1: Expression and Refolding of HIV-1 Protease from Inclusion Bodies
  • Expression: Transform E. coli BL21(DE3) cells with an expression vector containing the HIV-1 protease gene (e.g., pET series). Grow cells in a suitable medium (e.g., Terrific Broth) at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG and continue to culture for 3-4 hours.

  • Cell Lysis and Inclusion Body Isolation: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, with protease inhibitors). Lyse the cells by sonication. Centrifuge the lysate to pellet the inclusion bodies.

  • Solubilization: Wash the inclusion bodies with a buffer containing a mild detergent like Triton X-100 to remove membrane contaminants. Solubilize the washed inclusion bodies in a buffer containing 8 M urea or 6 M guanidine (B92328) hydrochloride.

  • Refolding: Refold the denatured protein by rapid dilution into a refolding buffer (e.g., 50 mM Tris-HCl pH 8.5, 500 mM L-arginine, 5 mM DTT) at 4°C with gentle stirring. Allow refolding to proceed for 24-48 hours.

  • Concentration and Buffer Exchange: Concentrate the refolded protein using ultrafiltration and exchange it into a suitable buffer for the first purification step (e.g., affinity binding buffer).

Method 2: Multi-Step Chromatographic Purification
  • Affinity Chromatography (Capture Step):

    • Resin: Use a pepstatin-agarose resin or a custom resin with a substrate-analog inhibitor.

    • Loading: Load the refolded and buffer-exchanged protein solution onto the equilibrated affinity column.

    • Washing: Wash the column extensively with binding buffer to remove unbound proteins.

    • Elution: Elute the bound protease using a high pH (e.g., pH 10) and high salt (e.g., 2 M NaCl) buffer, or by competitive elution with a suitable ligand.

  • Ion-Exchange Chromatography (Intermediate Purification):

    • Resin: Depending on the pI of the protease, use a cation exchange column like Mono S or an anion exchange column like Q-Sepharose.

    • Procedure: Load the eluate from the affinity step (after buffer exchange) onto the IEX column. Elute the protein using a linear salt gradient (e.g., 0-1 M NaCl).

  • Size-Exclusion Chromatography (Polishing Step):

    • Resin: Use a resin with an appropriate fractionation range to separate the monomeric protease complex from aggregates and smaller contaminants (e.g., Superose 6 or Sephacryl S-200).

    • Procedure: Load the concentrated sample from the IEX step. Elute with a suitable storage buffer (e.g., 25 mM MES pH 6.0, 200 mM NaCl, 5% glycerol). This step is critical for removing aggregates and any unbound IN-11.

Method 3: Formation and Final Purification of the this compound Complex
  • Complex Formation: To the purified and active HIV-1 protease, add IN-11 (dissolved in a suitable solvent like DMSO) to a final molar ratio of at least 1:5 (protease:inhibitor). Incubate the mixture at 4°C for 2-4 hours to allow for complete binding.

  • Final Polishing by SEC: Perform a final size-exclusion chromatography step as described in Method 2, Step 3. This will separate the stable protease-IN-11 complex from any remaining unbound inhibitor and ensure a homogenous final product. Collect the fractions corresponding to the main peak and confirm purity by SDS-PAGE.

Visualizations

Diagram 1: Experimental Workflow for Purification

G cluster_0 Expression & Lysis cluster_1 Purification cluster_2 Complex Formation cluster_3 Final Polish Expression Expression Lysis Lysis Expression->Lysis Solubilization Solubilization Lysis->Solubilization Refolding Refolding Solubilization->Refolding Affinity_Chrom Affinity Chromatography Refolding->Affinity_Chrom Ion_Exchange Ion-Exchange Chromatography Affinity_Chrom->Ion_Exchange SEC_1 Size-Exclusion Chromatography Ion_Exchange->SEC_1 Incubation Incubation with IN-11 SEC_1->Incubation SEC_2 Final Size-Exclusion Incubation->SEC_2 Final_Product Purified Complex SEC_2->Final_Product

Caption: Workflow for this compound Complex Purification.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Yield of Final Complex Check_Expression Check Expression Levels (SDS-PAGE of Lysate) Start->Check_Expression Check_Solubility Check Solubility after Refolding (Bradford Assay) Check_Expression->Check_Solubility Expression OK Optimize_Expression Optimize Codon Usage & Induction Conditions Check_Expression->Optimize_Expression Low Expression Check_Activity Check Protease Activity (FRET Assay) Check_Solubility->Check_Activity Soluble Optimize_Refolding Screen Refolding Buffers & Conditions Check_Solubility->Optimize_Refolding Insoluble Check_Binding Review Affinity Binding/Elution (Check Flow-through/Eluate) Check_Activity->Check_Binding Active Add_Stabilizers Add Stabilizers (Glycerol) Perform steps at 4°C Check_Activity->Add_Stabilizers Inactive Optimize_Buffer Optimize Binding Buffer pH/Salt Check Resin Integrity Check_Binding->Optimize_Buffer Poor Binding

Caption: Troubleshooting flowchart for low purification yield.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Novel and Established HIV-1 Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational HIV-1 protease inhibitor, HIV-1 protease-IN-11, against a selection of established protease inhibitors (PIs). Due to ambiguity in the nomenclature, this guide addresses two distinct investigational compounds that may be referred to as "IN-11": This compound (compound 34a) and HIV-IN-11 (L-756,423) . Their efficacy is compared with the FDA-approved PIs: Darunavir, Lopinavir, Atazanavir, and Tipranavir.

Executive Summary

The landscape of HIV-1 treatment has been significantly shaped by the development of potent protease inhibitors. This guide delves into the enzymatic and antiviral efficacy of two novel investigational compounds, presenting available data alongside that of well-established PIs. The data is intended to provide a comparative framework for researchers engaged in the discovery and development of next-generation antiretroviral agents. While both investigational compounds show promise, particularly in their low nanomolar to picomolar inhibitory constants, their full potential will be further elucidated through more extensive preclinical and clinical evaluation.

Data Presentation: Quantitative Efficacy of HIV-1 Protease Inhibitors

The following tables summarize the in vitro efficacy of the investigational compounds and a selection of established PIs against wild-type HIV-1 and, where available, resistant strains.

Table 1: Enzymatic Inhibition of HIV-1 Protease

CompoundTargetIC50 (nM)Ki (nM)
This compound (compound 34a) Wild-type HIV-1 Protease0.41[1]-
HIV-IN-11 (L-756,423) Wild-type HIV-1 Protease-0.049[2]
Darunavir Wild-type HIV-1 Protease3 - 6[2]0.015[3]
Lopinavir Wild-type HIV-1 Protease6.5[1]0.0013
Atazanavir Wild-type HIV-1 Protease-2.66
Tipranavir Wild-type HIV-1 Protease-0.019

Table 2: Antiviral Activity against Wild-Type HIV-1

CompoundCell LineEC50 (nM)
HIV-IN-11 (L-756,423) MT425.0 - 50.0
Darunavir Various1 - 5
Lopinavir PBMC6.5
Atazanavir Various2 - 5
Tipranavir Clinical Isolates- (IC90 of 100 nM)

Table 3: Antiviral Activity against PI-Resistant HIV-1 Strains

CompoundActivity against Resistant Strains
This compound (compound 34a) Exhibits significant activity against drug-resistant variants.
Darunavir Potent activity against a broad range of multi-PI-resistant clinical isolates. EC50 < 10 nM for 75% of over 1500 PI-resistant isolates.
Lopinavir Active against some PI-resistant isolates, but resistance can develop.
Atazanavir Variable activity against resistant strains; resistance can emerge.
Tipranavir Active against many PI-resistant strains due to its unique non-peptidic structure.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are outlines of the key experimental protocols used to assess the efficacy of HIV-1 protease inhibitors.

HIV-1 Protease Inhibition Assay (FRET-based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant HIV-1 protease.

  • Reagents and Materials:

    • Recombinant HIV-1 Protease

    • Fluorogenic substrate: A peptide containing a cleavage site for HIV-1 protease, flanked by a fluorescent donor and a quencher molecule (e.g., using FRET - Förster Resonance Energy Transfer).

    • Assay Buffer (e.g., Sodium Acetate, pH 4.7, with NaCl, EDTA, and DTT).

    • Test compounds (dissolved in DMSO).

    • 96-well black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Test compounds are serially diluted and added to the wells of the microplate.

    • Recombinant HIV-1 protease is added to each well and incubated with the compound for a specified period (e.g., 15 minutes at 37°C) to allow for binding.

    • The fluorogenic substrate is added to initiate the enzymatic reaction.

    • The fluorescence intensity is measured kinetically over time at the appropriate excitation and emission wavelengths.

    • The rate of substrate cleavage is determined from the linear phase of the reaction.

    • The percent inhibition for each compound concentration is calculated relative to a no-inhibitor control.

    • IC50 values are determined by fitting the dose-response data to a suitable equation.

Antiviral Activity Assay (MT-4 Cell-based)

This cell-based assay measures the ability of a compound to inhibit HIV-1 replication in a human T-cell line.

  • Reagents and Materials:

    • MT-4 cells (a human T-lymphocyte cell line).

    • HIV-1 viral stock (e.g., HIV-1 IIIB).

    • Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).

    • Test compounds (dissolved in DMSO).

    • 96-well cell culture plates.

    • Reagents for quantifying cell viability (e.g., MTT or CellTiter-Glo) or viral replication (e.g., p24 ELISA).

  • Procedure:

    • MT-4 cells are seeded into the wells of a 96-well plate.

    • Test compounds are serially diluted and added to the cells.

    • A predetermined amount of HIV-1 virus stock is added to infect the cells.

    • The plates are incubated for a period of 4-5 days to allow for viral replication and the induction of cytopathic effects.

    • Cell viability is assessed using a colorimetric or fluorometric method (e.g., MTT assay, which measures mitochondrial activity in living cells). Alternatively, the amount of viral p24 antigen in the culture supernatant is quantified by ELISA as a measure of viral replication.

    • The percent protection from viral-induced cell death or the percent inhibition of p24 production is calculated for each compound concentration.

    • EC50 values are determined by fitting the dose-response data to a suitable equation.

Mandatory Visualizations

Signaling Pathway: HIV-1 Life Cycle and the Role of Protease

The following diagram illustrates the key stages of the HIV-1 life cycle and highlights the critical role of the protease enzyme, which is the target of the inhibitors discussed in this guide.

HIV_Lifecycle cluster_cell Host Cell (CD4+ T-Cell) cluster_nucleus Nucleus cluster_virus HIV Virion Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription (RNA -> DNA) Entry->ReverseTranscription Integration 3. Integration (Viral DNA into Host DNA) ReverseTranscription->Integration Transcription 4. Transcription (Viral DNA -> mRNA) Integration->Transcription Translation 5. Translation (mRNA -> Gag-Pol Polyproteins) Transcription->Translation Assembly 6. Assembly (Immature Virions) Translation->Assembly Budding 7. Budding Assembly->Budding Maturation 8. Maturation Budding->Maturation MatureVirion Infectious Virion Maturation->MatureVirion ProteaseInhibitor Protease Inhibitors ProteaseInhibitor->Maturation Inhibits Virus HIV Virus->Entry

Caption: The HIV-1 life cycle and the inhibitory action of protease inhibitors.

Experimental Workflow: HIV-1 Protease FRET Assay

This diagram outlines the workflow for a typical in vitro fluorescence resonance energy transfer (FRET) assay to screen for HIV-1 protease inhibitors.

FRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CompoundPrep Prepare Serial Dilutions of Test Compounds PlateAddition Add Compounds and Protease to 96-well Plate CompoundPrep->PlateAddition EnzymePrep Prepare HIV-1 Protease Solution EnzymePrep->PlateAddition SubstratePrep Prepare FRET Substrate Solution ReactionStart Initiate Reaction with FRET Substrate SubstratePrep->ReactionStart Incubation Incubate to Allow Compound-Enzyme Binding PlateAddition->Incubation Incubation->ReactionStart Measurement Measure Fluorescence Kinetically ReactionStart->Measurement RateCalculation Calculate Reaction Rates Measurement->RateCalculation InhibitionCalculation Determine % Inhibition RateCalculation->InhibitionCalculation IC50Calculation Calculate IC50 Values InhibitionCalculation->IC50Calculation

Caption: Workflow for a FRET-based HIV-1 protease inhibition assay.

Logical Relationship: Mechanism of Protease Inhibitor Action

This diagram illustrates the competitive inhibition mechanism of HIV-1 protease inhibitors.

PI_Mechanism cluster_normal Normal Viral Maturation cluster_inhibited Inhibited Maturation Protease HIV-1 Protease Cleavage Cleavage Protease->Cleavage Polyprotein Gag-Pol Polyprotein Polyprotein->Cleavage MatureProteins Functional Viral Proteins Cleavage->MatureProteins InhibitedProtease HIV-1 Protease Blocked Binding Site Blocked InhibitedProtease->Blocked PI Protease Inhibitor PI->Blocked NoCleavage No Cleavage Blocked->NoCleavage ImmatureVirion Non-infectious Virion NoCleavage->ImmatureVirion

Caption: Mechanism of action of HIV-1 protease inhibitors.

References

Validating the Efficacy of Novel HIV-1 Protease Inhibitors in Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of novel Human Immunodeficiency Virus Type 1 (HIV-1) protease inhibitors remains a critical area of research in the pursuit of more effective and tolerable antiretroviral therapies. The validation of a new protease inhibitor's activity in primary human cells is a crucial step in the preclinical development process, providing a more biologically relevant assessment of its potential efficacy compared to cell-line-based assays. This guide provides a comparative framework for researchers, scientists, and drug development professionals to evaluate a novel protease inhibitor, here referred to as Hypothetical-PI-11, against established antiretroviral agents. The guide outlines key experimental protocols, presents comparative data in a structured format, and utilizes diagrams to illustrate experimental workflows and biological pathways.

Comparative Efficacy and Cytotoxicity of Antiretroviral Agents in Primary Cells

The following table summarizes the in vitro activity and cytotoxicity of our hypothetical novel protease inhibitor, Hypothetical-PI-11, in comparison to established protease inhibitors (PIs) and reverse transcriptase inhibitors (RTIs) in primary human peripheral blood mononuclear cells (PBMCs). This data is essential for a preliminary assessment of the compound's therapeutic window.

Compound Drug Class Target IC50 in PBMCs (nM) CC50 in PBMCs (µM) Selectivity Index (SI = CC50/IC50)
Hypothetical-PI-11 Protease InhibitorHIV-1 ProteaseData to be generatedData to be generatedData to be generated
LopinavirProtease InhibitorHIV-1 Protease2.9[1]>10>3448
DarunavirProtease InhibitorHIV-1 Protease2.8[1]>10>3571
SaquinavirProtease InhibitorHIV-1 Protease37.7[2]>10>265
NevirapineNNRTIReverse Transcriptase10-4014.3~143-357
Zidovudine (AZT)NRTIReverse Transcriptase3-10>100>10000-33333
TenofovirNRTIReverse Transcriptase20-100>100>1000-5000

IC50 (50% inhibitory concentration) and CC50 (50% cytotoxic concentration) values are approximate and can vary based on the specific assay conditions, HIV-1 strain, and donor cells.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments to assess the activity of a novel protease inhibitor in primary cells.

Antiviral Activity Assay in Primary PBMCs

This assay determines the concentration of the inhibitor required to suppress HIV-1 replication in primary human cells.

a. Isolation and Culture of PBMCs:

  • Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

  • Culture the isolated PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics.

  • Stimulate the cells with phytohemagglutinin (PHA) and interleukin-2 (B1167480) (IL-2) for 2-3 days to activate CD4+ T cells, making them susceptible to HIV-1 infection.

b. Infection and Treatment:

  • Challenge the activated PBMCs with a known infectious dose (e.g., 100 TCID50) of a laboratory-adapted or primary isolate of HIV-1.[3]

  • Incubate the virus with the cells for 2-4 hours to allow for viral entry.

  • Wash the cells to remove the unbound virus and resuspend them in fresh culture medium.

  • Plate the infected cells in a 96-well plate and add serial dilutions of the test compound (Hypothetical-PI-11) and control inhibitors.

c. Quantification of Viral Replication:

  • Culture the cells for 7-10 days, collecting supernatant samples at various time points.

  • Measure the level of HIV-1 p24 antigen in the culture supernatants using an enzyme-linked immunosorbent assay (ELISA).[4]

  • Calculate the IC50 value, which is the concentration of the inhibitor that reduces p24 antigen production by 50% compared to the untreated control.

Cytotoxicity Assay in Primary PBMCs

This assay assesses the toxicity of the compound to the primary cells.

  • Culture PHA- and IL-2-stimulated PBMCs as described above.

  • Expose the cells to the same serial dilutions of the test compound used in the antiviral assay.

  • After a 7-10 day incubation period, assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay that measures ATP content (e.g., CellTiter-Glo).

  • Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Cell-to-Cell Transmission Assay

This assay evaluates the inhibitor's ability to block the spread of HIV-1 from infected to uninfected cells, a more efficient mode of transmission.[1]

  • Co-culture setup:

    • Infect a population of primary CD4+ T cells with HIV-1.

    • After allowing the infection to establish, co-culture the infected "donor" cells with uninfected "target" cells at a specific ratio (e.g., 1:1).

  • Inhibitor Treatment: Add serial dilutions of the test compound to the co-culture at the time of mixing.

  • Quantification of Infection: After 24-48 hours, quantify the number of newly infected target cells. This can be done using flow cytometry to detect an HIV-1 reporter gene (e.g., GFP) in the target cells or by using qPCR to measure viral DNA in the target cell population.[1]

  • Comparison: Compare the IC50 values obtained from the cell-to-cell transmission assay with those from the cell-free infection assay to determine if there is a difference in potency against the two modes of transmission. Studies have shown that while protease inhibitors are equally effective against both modes, reverse transcriptase inhibitors can be less potent against cell-to-cell spread.[1]

Visualizing Experimental and Biological Pathways

Diagrams are provided below to illustrate the experimental workflow for validating a novel protease inhibitor and the HIV-1 life cycle, highlighting the mechanism of action of different antiretroviral drug classes.

experimental_workflow cluster_cell_prep Cell Preparation cluster_assays Assays cluster_data_analysis Data Analysis pbmc_isolation Isolate PBMCs from Donor Blood cell_activation Activate with PHA and IL-2 pbmc_isolation->cell_activation antiviral_assay Antiviral Activity Assay cell_activation->antiviral_assay cytotoxicity_assay Cytotoxicity Assay cell_activation->cytotoxicity_assay cell_to_cell_assay Cell-to-Cell Transmission Assay cell_activation->cell_to_cell_assay ic50 Calculate IC50 antiviral_assay->ic50 cc50 Calculate CC50 cytotoxicity_assay->cc50 cell_to_cell_assay->ic50 si Determine Selectivity Index ic50->si cc50->si

Figure 1. Experimental workflow for validating a novel HIV-1 protease inhibitor in primary cells.

hiv_lifecycle cluster_cell Host Cell cluster_inhibitors Antiretroviral Drug Classes entry 1. Binding & Fusion rt 2. Reverse Transcription entry->rt integration 3. Integration rt->integration transcription 4. Transcription integration->transcription translation 5. Translation transcription->translation assembly 6. Assembly translation->assembly budding 7. Budding & Maturation assembly->budding entry_i Entry Inhibitors entry_i->entry inhibit rti RTIs rti->rt inhibit insti Integrase Inhibitors insti->integration inhibit pi Protease Inhibitors pi->budding inhibit maturation

Figure 2. The HIV-1 life cycle and points of intervention for major antiretroviral drug classes.

Mechanism of Action of HIV-1 Protease Inhibitors

HIV-1 protease is a viral enzyme crucial for the maturation of newly produced virions.[5] It functions by cleaving large, non-functional polyproteins (Gag and Gag-Pol) into smaller, functional proteins that are necessary for the assembly of an infectious virus particle.[5][6] Protease inhibitors are designed to bind to the active site of the HIV-1 protease, preventing it from cleaving these polyproteins.[5][7] As a result, the virus particles that are released from the infected cell are immature and non-infectious, effectively halting the spread of the virus.[7]

Conclusion

The validation of a novel HIV-1 protease inhibitor such as Hypothetical-PI-11 in primary cells is a multifaceted process that requires rigorous and standardized experimental procedures. By following the protocols outlined in this guide and comparing the resulting data with that of established antiretroviral agents, researchers can effectively assess the potential of new compounds. The use of primary cells provides a more clinically relevant model for predicting in vivo efficacy and toxicity, and the inclusion of assays that measure activity against cell-to-cell transmission can offer valuable insights into the inhibitor's ability to suppress viral spread in a more physiological context. This comprehensive approach is essential for the successful development of the next generation of HIV-1 therapeutics.

References

A Head-to-Head Comparison of First and Second-Generation Interleukin-11 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Interleukin-11 (IL-11) has emerged as a critical driver of various fibro-inflammatory diseases and cancers. Its central role in pathological processes has spurred the development of inhibitors targeting its signaling pathway. This guide provides an objective, data-driven comparison of first-generation, indirect inhibitors and emerging second-generation, direct inhibitors of IL-11.

First-Generation Approach: Indirect Inhibition via JAK/STAT Pathway

The canonical IL-11 signaling cascade is mediated through the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway. Therefore, an early approach to mitigating IL-11's effects has been the use of broad-acting JAK inhibitors. These small molecules are not specific to IL-11 but can effectively block its downstream signaling. Ruxolitinib, a potent JAK1/2 inhibitor, serves as a representative example of this class.

Second-Generation Advancements: Direct and Specific Inhibition

To overcome the limitations of non-specific JAK inhibition and to target the IL-11 pathway with greater precision, second-generation inhibitors have been developed. These agents directly target either the IL-11 ligand itself or its specific receptor, IL-11Rα. This category is primarily represented by monoclonal antibodies and emerging peptide-based inhibitors.

Quantitative Data Summary

The following tables summarize the available quantitative data for representative first and second-generation IL-11 inhibitors. It is important to note that the data is compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited.

Table 1: In Vitro Potency and Affinity

Inhibitor ClassRepresentative MoleculeTarget(s)Mechanism of ActionPotency/AffinityCitation(s)
First-Generation (Indirect) RuxolitinibJAK1, JAK2ATP-competitive inhibition of JAK kinasesIC50: 2.7 nM (JAK1), 4.5 nM (JAK2), 281 nM (IL-6 signaling)[1]
Second-Generation (Direct) - Monoclonal Antibody LASN01IL-11RαBlocks IL-11 binding to its receptorHigh affinity[2]
Second-Generation (Direct) - Monoclonal Antibody 9MW3811IL-11Neutralizes IL-11 ligandHigh affinity[3][4]
Second-Generation (Direct) - Peptide Inhibitor Cyclic PeptideIL-11Prevents IL-11/IL-11Rα dimerizationKD: 140 nM, Ki: 300 nM[5]

Table 2: Preclinical Efficacy in Fibrosis Models

Inhibitor ClassRepresentative MoleculeAnimal ModelKey FindingsCitation(s)
First-Generation (Indirect) RuxolitinibBleomycin-induced skin and lung fibrosisPrevented dermal thickness and improved lung architecture
Second-Generation (Direct) - Monoclonal Antibody LASN01Humanized mouse model of IPF lung fibrosisReduced collagen deposition by >80%
Second-Generation (Direct) - Monoclonal Antibody 9MW3811Pulmonary fibrosis and keloid modelsSignificant efficacy in reducing fibrosis

Table 3: Clinical and Pharmacokinetic Data

Inhibitor ClassRepresentative MoleculePhase of DevelopmentKey Clinical/PK DataCitation(s)
First-Generation (Indirect) RuxolitinibApproved for other indicationsWell-characterized PK profile
Second-Generation (Direct) - Monoclonal Antibody LASN01Phase 1Well-tolerated, half-life of >12 days, >95% inhibition of pSTAT3
Second-Generation (Direct) - Monoclonal Antibody BI 765423Phase 1Favorable safety and tolerability in healthy volunteers
Second-Generation (Direct) - Monoclonal Antibody 9MW3811Phase 2Favorable safety, half-life exceeding one month

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.

IL11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_inhibitors Points of Inhibition IL-11 IL-11 IL-11Rα IL-11Rα IL-11->IL-11Rα Binding gp130 gp130 IL-11Rα->gp130 Complex Formation JAK JAK gp130->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation ERK ERK JAK->ERK Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerization & Translocation pERK pERK ERK->pERK pERK->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Fibrosis, Proliferation, Inflammation mAb (anti-IL-11) mAb (anti-IL-11) mAb (anti-IL-11)->IL-11 mAb (anti-IL-11Rα) mAb (anti-IL-11Rα) mAb (anti-IL-11Rα)->IL-11Rα Peptide Inhibitor Peptide Inhibitor Peptide Inhibitor->IL-11 JAK Inhibitor JAK Inhibitor JAK Inhibitor->JAK

Caption: IL-11 Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Cell Culture Cell Culture Inhibitor Treatment Inhibitor Treatment Cell Culture->Inhibitor Treatment Cell Viability Assay Cell Viability Assay Inhibitor Treatment->Cell Viability Assay pSTAT3 Western Blot pSTAT3 Western Blot Inhibitor Treatment->pSTAT3 Western Blot Binding Assay Binding Assay Inhibitor Treatment->Binding Assay Animal Model of Disease Animal Model of Disease Inhibitor Administration Inhibitor Administration Animal Model of Disease->Inhibitor Administration Efficacy Assessment Efficacy Assessment Inhibitor Administration->Efficacy Assessment PK/PD Analysis PK/PD Analysis Inhibitor Administration->PK/PD Analysis

Caption: General Experimental Workflow for Inhibitor Evaluation.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of IL-11 inhibitors.

Phospho-STAT3 (Tyr705) Western Blot

Objective: To determine the inhibitory effect of a compound on IL-11-induced STAT3 phosphorylation in a relevant cell line (e.g., human fibroblasts).

Protocol:

  • Cell Culture and Treatment:

    • Plate human fibroblasts in 6-well plates and grow to 80-90% confluency.

    • Starve cells in serum-free media for 12-24 hours.

    • Pre-treat cells with various concentrations of the inhibitor or vehicle control for 1-2 hours.

    • Stimulate cells with recombinant human IL-11 (e.g., 10 ng/mL) for 15-30 minutes.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates by boiling with Laemmli sample buffer.

    • Load equal amounts of protein per lane onto a 10% SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phospho-STAT3 signal to the total STAT3 signal.

    • Calculate the percentage of inhibition relative to the IL-11-stimulated vehicle control.

Cell Viability Assay (MTT/MTS Assay)

Objective: To assess the cytotoxicity of IL-11 inhibitors on cultured cells.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Treat cells with a serial dilution of the inhibitor or vehicle control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT/MTS Reagent Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

    • Incubate for 1-4 hours at 37°C.

  • Signal Measurement:

    • For MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% reduction in cell viability).

Concluding Remarks

The development of IL-11 inhibitors is a rapidly advancing field. While first-generation, indirect inhibitors like JAK inhibitors have demonstrated efficacy in preclinical models, their lack of specificity remains a concern. The advent of second-generation, direct inhibitors, particularly monoclonal antibodies, has shown great promise with high specificity, potent preclinical efficacy, and favorable safety profiles in early clinical trials. The emerging class of peptide-based inhibitors offers an alternative with potential advantages in manufacturing and tissue penetration.

For researchers and drug development professionals, the choice of inhibitory strategy will depend on the specific therapeutic indication, desired safety profile, and route of administration. The data presented in this guide provides a foundation for comparing these different approaches and informing future research and development in this exciting area.

References

Validating the Binding Site of HIV-1 Protease Inhibitor IN-11: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the HIV-1 protease inhibitor, identified herein as IN-11 (L-754,394), with other established antiretroviral agents. We present supporting experimental data, detailed methodologies for key validation experiments, and visualizations to elucidate binding interactions and experimental workflows.

Introduction to HIV-1 Protease and the Inhibitor IN-11

The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle. It is an aspartic protease responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins, a process essential for the production of infectious virions. Inhibition of this enzyme is a cornerstone of highly active antiretroviral therapy (HAART).

IN-11 (L-754,394) is a potent, competitive inhibitor of HIV-1 protease.[1] It belongs to the hydroxylaminepentanamide (HAPA) transition-state isostere series of inhibitors.[1] This class of inhibitors mimics the tetrahedral transition state of the peptide bond cleavage reaction catalyzed by the protease, thereby binding to the active site with high affinity.

Comparative Performance of HIV-1 Protease Inhibitors

The efficacy of HIV-1 protease inhibitors is typically quantified by their inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). The Ki value represents the intrinsic binding affinity of the inhibitor to the enzyme, while the IC50 value indicates the concentration of inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions.

InhibitorClassKi (nM)IC50 (nM)Reference
IN-11 (L-754,394) Hydroxylaminepentanamide Isostere0.04925.0 - 50.0[1]
IndinavirHydroxyethylene Isostere0.36~50-100[2]
SaquinavirHydroxyethylamine Isostere0.1237.7[3]
RitonavirPeptidomimetic0.015N/A
NelfinavirNon-peptidic2N/A
AmprenavirCarbamateN/A1.09 (µM)
LopinavirPeptidomimetic0.0013 - 0.0036~17
AtazanavirAza-dipeptide analogN/A2.6 - 5.3
TipranavirNon-peptidicN/A30 - 70
DarunavirNon-peptidic0.0163.0

Note: Ki and IC50 values can vary depending on the specific assay conditions, such as substrate concentration and pH. Direct comparison should be made with caution.

Experimental Protocols for Binding Site Validation

Validating the binding site of a novel inhibitor like IN-11 involves a combination of biochemical, biophysical, and cellular assays.

HIV-1 Protease Enzyme Activity Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified HIV-1 protease.

Principle: A fluorogenic substrate, which is a peptide containing a sequence cleaved by HIV-1 protease and flanked by a fluorophore and a quencher, is used. In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The presence of an inhibitor prevents this cleavage, leading to a lower fluorescence signal.

Protocol:

  • Reagents: Purified recombinant HIV-1 protease, fluorogenic substrate (e.g., based on the Gag-Pol cleavage site), assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT), and the test inhibitor (IN-11).

  • Procedure:

    • Prepare a series of dilutions of the inhibitor IN-11.

    • In a 96-well microplate, add the HIV-1 protease and the inhibitor dilutions. Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 340 nm, emission at 490 nm).

  • Data Analysis: Plot the initial reaction rates against the inhibitor concentrations. The IC50 value is determined by fitting the data to a dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate are known.

G cluster_workflow Enzyme Activity Assay Workflow HIV-1 Protease HIV-1 Protease Incubation Incubation HIV-1 Protease->Incubation IN-11 (Inhibitor) IN-11 (Inhibitor) IN-11 (Inhibitor)->Incubation Fluorogenic Substrate Fluorogenic Substrate Fluorescence Measurement Fluorescence Measurement Fluorogenic Substrate->Fluorescence Measurement Incubation->Fluorescence Measurement Add Substrate Data Analysis Data Analysis Fluorescence Measurement->Data Analysis IC50/Ki Determination

Caption: Workflow for the HIV-1 Protease Enzyme Activity Assay.

Cell-Based HIV-1 Replication Assay

This assay assesses the ability of an inhibitor to suppress viral replication in a cellular context.

Principle: A susceptible human T-cell line is infected with HIV-1 and cultured in the presence of the inhibitor. The extent of viral replication is quantified by measuring the amount of a viral protein (e.g., p24 antigen) or the activity of a reporter gene (e.g., luciferase) engineered into the viral genome.

Protocol:

  • Materials: A human T-cell line (e.g., MT-4 or CEM-SS), a laboratory-adapted strain of HIV-1, cell culture medium, and the inhibitor IN-11.

  • Procedure:

    • Seed the T-cells in a 96-well plate.

    • Prepare serial dilutions of IN-11 and add them to the cells.

    • Infect the cells with a known amount of HIV-1.

    • Culture the cells for a period of 3-7 days.

    • Measure viral replication by quantifying the p24 antigen in the culture supernatant using an ELISA kit or by measuring reporter gene activity.

  • Data Analysis: Plot the p24 concentration or reporter activity against the inhibitor concentration to determine the EC50 (half-maximal effective concentration). A cytotoxicity assay (e.g., MTT assay) should be performed in parallel to ensure that the observed antiviral effect is not due to toxicity of the compound.

G cluster_workflow Cell-Based Replication Assay Workflow T-cells T-cells Infection & Culture Infection & Culture T-cells->Infection & Culture IN-11 IN-11 IN-11->Infection & Culture HIV-1 HIV-1 HIV-1->Infection & Culture Quantify Replication Quantify Replication Infection & Culture->Quantify Replication p24 ELISA / Reporter Assay EC50 Determination EC50 Determination Quantify Replication->EC50 Determination

Caption: Workflow for the Cell-Based HIV-1 Replication Assay.

X-ray Crystallography

This powerful technique provides a high-resolution, three-dimensional structure of the inhibitor bound to the active site of the HIV-1 protease, offering direct visual evidence of the binding mode.

Principle: Crystals of the HIV-1 protease are grown and then soaked in a solution containing the inhibitor, or co-crystallized with the inhibitor. The resulting complex is then exposed to X-rays, and the diffraction pattern is used to determine the atomic structure.

Protocol:

  • Protein Expression and Purification: Express and purify recombinant HIV-1 protease.

  • Crystallization: Screen for conditions that yield high-quality crystals of the protease.

  • Complex Formation: Soak the protease crystals in a solution containing IN-11 or co-crystallize the protease with IN-11.

  • Data Collection: Collect X-ray diffraction data from the crystals using a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data to solve and refine the three-dimensional structure of the protease-inhibitor complex.

G cluster_binding IN-11 Binding to HIV-1 Protease Active Site IN-11 IN-11 Hydrogen Bonds Hydrogen Bonds IN-11->Hydrogen Bonds Hydrophobic Interactions Hydrophobic Interactions IN-11->Hydrophobic Interactions Protease Active Site Protease Active Site Catalytic Aspartates (Asp25/Asp25') Catalytic Aspartates (Asp25/Asp25') Catalytic Aspartates (Asp25/Asp25')->Hydrogen Bonds Flap Regions (Ile50/Ile50') Flap Regions (Ile50/Ile50') Flap Regions (Ile50/Ile50')->Hydrophobic Interactions Hydrogen Bonds->Protease Active Site Hydrophobic Interactions->Protease Active Site

Caption: Key interactions of IN-11 within the HIV-1 protease active site.

Site-Directed Mutagenesis

This technique is used to identify key amino acid residues in the protease active site that are critical for inhibitor binding.

Principle: Specific amino acid residues in the protease are mutated, and the effect of these mutations on the inhibitor's potency is measured using the enzyme activity assay. A significant increase in the Ki or IC50 value for a mutant protease indicates that the mutated residue is important for inhibitor binding.

Protocol:

  • Mutagenesis: Introduce point mutations into the gene encoding HIV-1 protease using a site-directed mutagenesis kit.

  • Protein Expression and Purification: Express and purify the mutant protease variants.

  • Enzyme Activity Assay: Determine the Ki or IC50 value of IN-11 for each mutant protease as described above.

  • Data Analysis: Compare the inhibitory activity of IN-11 against the wild-type and mutant proteases.

Conclusion

The validation of the binding site of a novel HIV-1 protease inhibitor such as IN-11 (L-754,394) requires a multi-faceted approach. The potent in vitro enzymatic and cellular activities of IN-11, as indicated by its low nanomolar Ki and IC50 values, establish it as a highly effective inhibitor. Further validation through X-ray crystallography provides direct evidence of its interaction with the active site, while site-directed mutagenesis can precisely map the key residues involved in this binding. The comparative data presented in this guide highlight the competitive potency of IN-11 relative to other established HIV-1 protease inhibitors, underscoring its potential as a valuable therapeutic agent. The detailed experimental protocols provided herein serve as a practical resource for researchers in the field of antiretroviral drug discovery and development.

References

Comparative Analysis of IN-11 Against Multi-Drug Resistant HIV: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and clinical trial databases, no specific information, experimental data, or mention of a therapeutic agent designated "IN-11" for the treatment of HIV could be identified. Therefore, a comparative analysis of IN-11 against multi-drug resistant HIV cannot be provided at this time.

The inquiry for a detailed comparison guide, including quantitative data, experimental protocols, and visualizations, presupposes the existence of publicly accessible research on "IN-11." However, our search indicates that "IN-11" may be an internal project code not yet disclosed in scientific publications, a misnomer, or a compound that has not progressed to a stage where data is publicly available.

For the benefit of researchers, scientists, and drug development professionals, we are providing a general framework and relevant information on the current landscape of multi-drug resistant HIV (MDR-HIV) and the classes of antiretroviral drugs used to combat it. This information can serve as a template for evaluating novel compounds once data becomes available.

Understanding Multi-Drug Resistant HIV

Multi-drug resistant HIV is defined as HIV that has developed resistance to at least one drug in three or more classes of antiretroviral (ARV) medications.[1] Drug resistance emerges due to the high mutation rate of the HIV reverse transcriptase enzyme, which can lead to the selection of virus variants that are no longer susceptible to the inhibitory effects of ARV drugs.[1] This poses a significant challenge in HIV management, as it limits treatment options and can lead to treatment failure.

Current Classes of Antiretroviral Drugs

The management of HIV infection relies on a combination of drugs from different classes, each targeting a specific step in the HIV life cycle. Understanding these mechanisms is crucial for the development and evaluation of new therapeutic agents.

Table 1: Major Classes of Antiretroviral Drugs and their Mechanism of Action

Drug ClassMechanism of ActionExamples
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) Inhibit the reverse transcriptase enzyme by acting as chain terminators, preventing the conversion of viral RNA to DNA.Zidovudine (AZT), Tenofovir, Lamivudine
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) Bind to and alter the shape of the reverse transcriptase enzyme, inhibiting its function.Efavirenz, Nevirapine, Rilpivirine
Protease Inhibitors (PIs) Block the protease enzyme, which is essential for cleaving viral polyproteins into mature, functional proteins.Atazanavir, Darunavir, Ritonavir
Integrase Strand Transfer Inhibitors (INSTIs) Prevent the integration of viral DNA into the host cell's genome by inhibiting the integrase enzyme.Raltegravir, Dolutegravir, Bictegravir
Entry Inhibitors Interfere with the binding, fusion, and entry of HIV into the host cell. This class includes CCR5 antagonists and fusion inhibitors.Maraviroc, Enfuvirtide
Capsid Inhibitors A newer class of drugs that interfere with the HIV capsid, a protein shell that protects the virus's genetic material and enzymes. This can disrupt multiple stages of the viral lifecycle.Lenacapavir

Experimental Protocols for Evaluating Anti-HIV Compounds

When data for a new compound like "IN-11" becomes available, its efficacy against MDR-HIV would typically be evaluated using a series of standardized in vitro and in vivo experiments.

Key In Vitro Assays:
  • Phenotypic Susceptibility Assays: These assays measure the concentration of a drug required to inhibit HIV replication by 50% (IC50) in cell culture. To assess activity against MDR-HIV, the assay is performed using laboratory-created viral clones with specific resistance mutations or using clinical isolates from patients with documented multi-drug resistance.

  • Genotypic Analysis: This involves sequencing the relevant HIV genes (e.g., reverse transcriptase, protease, integrase) from resistant strains to identify mutations that confer resistance to known drugs. This helps in understanding the cross-resistance profile of a new compound.

  • Mechanism of Action Studies: A series of biochemical and cell-based assays are conducted to pinpoint the specific step in the HIV life cycle that the new drug inhibits.

Experimental Workflow for In Vitro Susceptibility Testing

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis A Isolate or clone MDR-HIV strains C Infect host cells with MDR-HIV in the presence of varying concentrations of IN-11 A->C B Culture permissive host cells (e.g., TZM-bl) B->C D Incubate for a defined period C->D E Measure viral replication (e.g., luciferase activity, p24 antigen) D->E F Calculate IC50 values E->F G Compare IC50 of IN-11 against MDR-HIV vs. wild-type HIV F->G

Caption: Workflow for in vitro susceptibility testing of a new compound.

Signaling Pathways in HIV Entry

The entry of HIV into a host cell is a complex process involving multiple interactions between viral and cellular proteins. A new entry inhibitor would target one of these steps.

HIV_Entry_Pathway HIV HIV Virion (gp120/gp41) CD4 CD4 Receptor HIV->CD4 1. Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Fusion Membrane Fusion CCR5->Fusion 3. gp41-mediated Fusion Entry Viral Entry Fusion->Entry

Caption: Simplified signaling pathway of HIV entry into a host cell.

Conclusion

While a direct comparative analysis of "IN-11" against multi-drug resistant HIV is not possible due to the absence of available data, the framework provided above outlines the necessary components for such an evaluation. Researchers and drug development professionals are encouraged to utilize these established methodologies to assess the potential of novel antiretroviral compounds. Future publications or disclosures from pharmaceutical companies or research institutions will be necessary to shed light on the nature and efficacy of any compound referred to as "IN-11."

References

Reproducibility of Antiviral Data: A Comparative Guide to HIV-1 Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and reproducible evaluation of antiviral potency is paramount in the development of novel therapeutics for Human Immunodeficiency Virus Type 1 (HIV-1). This guide provides a comparative analysis of the in vitro antiviral activity of three key HIV-1 protease inhibitors: Saquinavir, Ritonavir, and Darunavir. The data presented herein is supported by detailed experimental protocols for commonly employed antiviral assays to aid researchers in their own investigations and facilitate cross-study comparisons.

Comparative Antiviral Potency of HIV-1 Protease Inhibitors

The 50% effective concentration (EC50) is a critical measure of a drug's potency in inhibiting viral replication in cell culture. The following table summarizes the EC50 values for Saquinavir, Ritonavir, and Darunavir against wild-type HIV-1, highlighting the importance of standardized cellular models for reproducible data.

CompoundCell LineAssay MethodEC50 (nM)Reference
SaquinavirMT-4p24 Antigen~37.7 (in the presence of human serum)[1]
RitonavirPHA-PBMCp24 Antigen27[2]
DarunavirVariousNot Specified1-5[3]

Note: Direct comparison of EC50 values should be made with caution, as variations in cell lines, viral strains, and assay protocols can influence the results. The data presented here are for illustrative purposes to highlight the potency of these compounds.

Experimental Protocols

Standardized and well-documented experimental protocols are essential for generating reproducible antiviral data. Below are detailed methodologies for two widely used assays for determining the antiviral efficacy of HIV-1 inhibitors.

HIV-1 p24 Antigen-Based Antiviral Assay

This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which serves as a marker for viral replication.

Materials:

  • Target cells (e.g., MT-4, CEM-SS, or peripheral blood mononuclear cells [PBMCs])

  • HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB or NL4-3)

  • Test compounds (protease inhibitors)

  • Complete cell culture medium

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • Microplate reader

Procedure:

  • Cell Plating: Seed target cells into a 96-well plate at a predetermined density.

  • Compound Addition: Prepare serial dilutions of the test compounds and add them to the appropriate wells. Include a "no drug" control.

  • Viral Infection: Infect the cells with a pre-titered amount of HIV-1.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a specified period (typically 5-7 days) to allow for viral replication.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • p24 ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions.[4] This typically involves the following steps:

    • Coating a microplate with a capture antibody specific for p24.

    • Adding the cell supernatants to the wells.

    • Incubating to allow the p24 antigen to bind to the capture antibody.

    • Washing the plate to remove unbound material.

    • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Adding a substrate that produces a colorimetric signal in the presence of the enzyme.

    • Stopping the reaction and measuring the absorbance using a microplate reader.

  • Data Analysis: Construct a dose-response curve by plotting the percentage of p24 inhibition against the log of the compound concentration. Calculate the EC50 value, which is the concentration of the compound that inhibits p24 production by 50%.

TZM-bl Reporter Gene Assay

This assay utilizes a genetically engineered HeLa cell line (TZM-bl) that expresses CD4, CCR5, and CXCR4 and contains integrated copies of the firefly luciferase gene under the control of the HIV-1 long terminal repeat (LTR) promoter. Upon HIV-1 entry and Tat protein expression, the luciferase gene is activated, and the resulting luminescence is measured as an indicator of viral infection.

Materials:

  • TZM-bl cells

  • HIV-1 Env-pseudotyped viruses or infectious molecular clones

  • Test compounds

  • Complete cell culture medium

  • 96-well white, solid-bottom assay plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Plating: Seed TZM-bl cells into a 96-well white, solid-bottom assay plate and incubate overnight.

  • Compound and Virus Preparation: In a separate plate, prepare serial dilutions of the test compounds. Add a fixed amount of HIV-1 to each well containing the diluted compounds and incubate for a short period (e.g., 1 hour) to allow the drug to interact with the virus.

  • Infection of TZM-bl Cells: Transfer the virus-compound mixtures to the plate containing the TZM-bl cells.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Lysis and Luciferase Measurement: Remove the culture medium and add a luciferase assay reagent to lyse the cells and provide the substrate for the luciferase enzyme.

  • Luminescence Reading: Measure the luminescence in each well using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition of viral entry by comparing the luminescence in the presence of the compound to the luminescence in the absence of the compound. Construct a dose-response curve and determine the EC50 value.

Visualizing the Antiviral Screening Workflow

The following diagram illustrates a generalized workflow for the in vitro screening and evaluation of potential HIV-1 inhibitors.

Antiviral_Screening_Workflow General Workflow for In Vitro HIV-1 Antiviral Screening cluster_assay Antiviral Assay cluster_readout Readout & Analysis cluster_validation Validation prep_cells Prepare Target Cells (e.g., MT-4, TZM-bl) infect_cells Infect Cells with HIV-1 in the Presence of Compounds prep_cells->infect_cells cytotoxicity Assess Compound Cytotoxicity (e.g., MTT, MTS assay) prep_cells->cytotoxicity prep_virus Prepare HIV-1 Stock (Lab-adapted or Pseudovirus) prep_virus->infect_cells prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->infect_cells prep_compounds->cytotoxicity incubation Incubate for Viral Replication (e.g., 48-72 hours) infect_cells->incubation quantify_rep Quantify Viral Replication (p24 ELISA or Luciferase Assay) incubation->quantify_rep dose_response Generate Dose-Response Curves quantify_rep->dose_response calc_ec50 Calculate EC50 Values dose_response->calc_ec50 selectivity_index Calculate Selectivity Index (CC50 / EC50) calc_ec50->selectivity_index cytotoxicity->selectivity_index

Caption: A flowchart illustrating the key steps in a typical in vitro screening process for HIV-1 antiviral compounds.

References

Benchmarking HIV-1 Protease-IN-11 Against Clinical Protease Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel HIV-1 protease inhibitor, HIV-1 protease-IN-11, against a panel of established clinical protease inhibitors. The data presented is compiled from publicly available research, offering an objective analysis of their relative performance based on enzymatic inhibition and antiviral activity.

Overview of HIV-1 Protease Inhibition

The Human Immunodeficiency Virus 1 (HIV-1) protease is a critical enzyme in the viral life cycle. It is responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins, a necessary step for the assembly of infectious virions. Inhibition of this protease is a cornerstone of highly active antiretroviral therapy (HAART), effectively suppressing viral replication. This guide benchmarks a novel inhibitor, this compound, against nine clinically approved protease inhibitors, providing a valuable resource for researchers in the field of antiviral drug discovery.

Comparative Performance Data

The following table summarizes the in vitro inhibitory and antiviral activities of this compound and nine clinical protease inhibitors against wild-type (WT) HIV-1 and common drug-resistant variants.

InhibitorEnzymatic Inhibition Antiviral Activity (Cell-Based) Fold Change in Resistance (IC50 or Ki)
Ki (nM) IC50 (nM) EC50 (nM)
This compound N/A0.41N/A
Saquinavir0.1 - 0.51 - 3037.7
Ritonavir0.0190.034 (µM)4.0
Indinavir0.1 - 1.0N/A5.5
Nelfinavir2.0N/A20
Amprenavir0.614.6 (ng/mL)11 - 31
Lopinavir0.003 - 0.010.69 (ng/mL)17 - 93
Atazanavir2.35 (µM)5.7 (µM)2.6 - 5.3
TipranavirN/AN/A30 - 70
Darunavir0.015N/A1 - 4

Disclaimer: The data presented in this table is compiled from various sources and may have been generated using different experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

HIV-1 Protease Enzymatic Inhibition Assay (FRET-based)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against purified HIV-1 protease using a Förster Resonance Energy Transfer (FRET) substrate.

Materials:

  • Recombinant HIV-1 Protease

  • FRET-based substrate peptide (e.g., containing EDANS/DABCYL pair)

  • Assay Buffer (e.g., 0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 4.7)

  • Test compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add 2 µL of each compound dilution.

  • Add 88 µL of assay buffer to each well.

  • Add 5 µL of HIV-1 protease solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 5 µL of the FRET substrate solution to each well.

  • Immediately measure the fluorescence intensity kinetically for 30-60 minutes at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.

  • The initial reaction velocity is calculated from the linear phase of the fluorescence increase.

  • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Activity Assay (MT-4 Cell Viability)

This protocol outlines a method to assess the antiviral efficacy of a compound by measuring the viability of HIV-1 infected MT-4 cells.

Materials:

  • MT-4 cells

  • HIV-1 viral stock (e.g., IIIB or NL4-3 strain)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics

  • Test compound (dissolved in DMSO)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • PMS (N-methyl dibenzopyrazine methyl sulfate) solution

  • 96-well microplate

  • Spectrophotometric microplate reader

Procedure:

  • Seed MT-4 cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of culture medium.

  • Add serial dilutions of the test compound to the wells.

  • Infect the cells with a predetermined amount of HIV-1 stock. Include uninfected control wells.

  • Incubate the plate for 5 days at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare the XTT/PMS solution immediately before use by mixing XTT and PMS solutions.

  • Add 50 µL of the XTT/PMS solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • The EC50 value is calculated from the dose-response curve of the percentage of cell protection versus the compound concentration.

  • A parallel assay without viral infection is performed to determine the 50% cytotoxic concentration (CC50).

Visualizing the Benchmarking Process and Mechanism of Action

The following diagrams illustrate the experimental workflow for benchmarking HIV-1 protease inhibitors and the mechanism of action of these inhibitors.

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 Resistance Profiling Enzymatic Assay Enzymatic Assay IC50 Determination IC50 Determination Enzymatic Assay->IC50 Determination Inhibition Data Ki Calculation Ki Calculation IC50 Determination->Ki Calculation Cheng-Prusoff Comparative Analysis Comparative Analysis Ki Calculation->Comparative Analysis Antiviral Assay (MT-4) Antiviral Assay (MT-4) EC50 Determination EC50 Determination Antiviral Assay (MT-4)->EC50 Determination Efficacy Selectivity Index (SI) Selectivity Index (SI) EC50 Determination->Selectivity Index (SI) CC50/EC50 Cytotoxicity Assay (MT-4) Cytotoxicity Assay (MT-4) CC50 Determination CC50 Determination Cytotoxicity Assay (MT-4)->CC50 Determination Toxicity CC50 Determination->Selectivity Index (SI) Selectivity Index (SI)->Comparative Analysis Assay vs. Mutant Proteases Assay vs. Mutant Proteases Fold-Change in IC50/Ki Fold-Change in IC50/Ki Assay vs. Mutant Proteases->Fold-Change in IC50/Ki Fold-Change in IC50/Ki->Comparative Analysis Novel Compound (IN-11) Novel Compound (IN-11) Novel Compound (IN-11)->Enzymatic Assay Novel Compound (IN-11)->Antiviral Assay (MT-4) Novel Compound (IN-11)->Cytotoxicity Assay (MT-4) Novel Compound (IN-11)->Assay vs. Mutant Proteases

Caption: Workflow for benchmarking a novel HIV-1 protease inhibitor.

G HIV RNA HIV RNA Host Cell Ribosome Host Cell Ribosome HIV RNA->Host Cell Ribosome Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Host Cell Ribosome->Gag-Pol Polyprotein HIV-1 Protease HIV-1 Protease Gag-Pol Polyprotein->HIV-1 Protease Cleavage Site Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Cleavage Non-infectious Virion Non-infectious Virion HIV-1 Protease->Non-infectious Virion Blocked Cleavage Virion Assembly Virion Assembly Mature Viral Proteins->Virion Assembly Infectious Virion Infectious Virion Virion Assembly->Infectious Virion Protease Inhibitor (IN-11) Protease Inhibitor (IN-11) Protease Inhibitor (IN-11)->HIV-1 Protease Inhibition

Caption: Mechanism of action of HIV-1 protease inhibitors.

Safety Operating Guide

Essential Guide to the Safe Disposal of HIV-1 Protease-IN-11

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds like HIV-1 protease-IN-11 are paramount for ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, based on established best practices for similar laboratory chemicals. Adherence to these protocols is critical for protecting both laboratory personnel and the environment.

Disclaimer: As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on general laboratory chemical waste guidelines and the safety profiles of analogous HIV-1 protease inhibitors such as Ritonavir and Indinavir. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate safety measures. Based on the hazards associated with similar small molecule inhibitors, assume the compound may be harmful if swallowed, inhaled, or comes into contact with skin, and may have long-term health effects.

Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE to minimize exposure:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling the compound.

  • Body Protection: A lab coat should be worn to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, all handling should be performed in a certified chemical fume hood.

In the event of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. An accessible safety shower and eyewash station are essential in any laboratory where this compound is handled.

Summary of Potential Hazards

The following table summarizes potential hazards based on data from analogous HIV-1 protease inhibitors. This information should be used to inform safe handling and disposal practices.

Hazard CategoryPotential Hazard
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][4][5][6][7][8][9]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1][4][5][6][8][9]
Carcinogenicity Suspected of causing cancer.[1][7]
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[1][7]

Step-by-Step Disposal Procedure for this compound

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in the regular trash.

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes the pure compound, contaminated solutions (e.g., from experiments), and contaminated lab supplies (e.g., pipette tips, tubes, gloves).

    • Segregate the waste at the point of generation. Do not mix with incompatible waste types. For example, solid waste should be collected separately from liquid waste.

  • Waste Collection and Containment:

    • Solid Waste: Collect unused or expired this compound powder and contaminated solids (e.g., weighing paper, contaminated wipes) in a designated, sealable, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

    • Liquid Waste: Collect solutions containing this compound in a sealable, leak-proof container intended for chemical waste. If the solution contains solvents, it should be segregated based on halogenated or non-halogenated content, as per your institution's guidelines.

    • Contaminated Sharps: Any needles, scalpels, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container for chemical contamination.

    • Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of according to your institution's policy for empty chemical containers.

  • Labeling of Waste Containers:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name ("this compound") and the approximate concentration and quantity of the waste.

    • Indicate the specific hazards of the contents (e.g., "Toxic," "Handle with Caution").

    • Include the date when the waste was first added to the container.

  • Storage of Hazardous Waste:

    • Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure that the storage area is secure, well-ventilated, and away from general laboratory traffic.

    • Use secondary containment (e.g., a larger, chemically resistant bin) to prevent spills.

  • Arranging for Disposal:

    • Once the waste container is full, or in accordance with your institution's waste accumulation time limits, contact your facility's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

    • Complete any required waste disposal forms, providing accurate information about the contents of the container.

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the provided search results, a common experiment involving such an inhibitor would be an Enzyme Inhibition Assay . The general steps for such an assay are as follows:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a reaction buffer appropriate for the HIV-1 protease enzyme.

    • Prepare a solution of the HIV-1 protease enzyme at a known concentration.

    • Prepare a solution of a fluorogenic substrate specific for HIV-1 protease.

  • Assay Procedure:

    • In a microplate, add the reaction buffer.

    • Add varying concentrations of the this compound inhibitor to the wells.

    • Add the HIV-1 protease enzyme to the wells and incubate for a specified time to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the fluorescence signal over time using a plate reader. The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis:

    • Plot the enzyme activity as a function of the inhibitor concentration.

    • Fit the data to a suitable model to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

All waste generated from this protocol, including the contents of the microplate and any unused reagent solutions, must be collected and disposed of as hazardous chemical waste following the procedures outlined above.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.

DisposalWorkflow start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated gloves) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles) waste_type->sharps_waste Sharps solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Collect in Labeled Sharps Container for Chemical Waste sharps_waste->sharps_container storage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment solid_container->storage liquid_container->storage sharps_container->storage pickup Contact EHS for Waste Pickup storage->pickup

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

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